2-Ethylaminomethyl-benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(ethylaminomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6,12H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQTTYRSAIQASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethylaminomethyl-benzonitrile chemical structure and properties
[1]
Executive Summary
2-[(Ethylamino)methyl]benzonitrile (CAS: 1016510-64-7) is a bifunctional aromatic building block characterized by an ortho-substituted benzonitrile core and a secondary ethylaminomethyl moiety.[1][2] It serves as a pivotal pharmacophore in medicinal chemistry, most notably as the "eastern" wing of the blockbuster type-2 diabetes drug Alogliptin (Nesina). Its structural duality—offering a reactive secondary amine for coupling and a nitrile group for hydrogen bonding or further derivatization—makes it indispensable in the design of bioactive heterocycles, including acetylcholinesterase (AChE) inhibitors.
Chemical Identity & Structural Analysis[3][4][5]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-[(Ethylamino)methyl]benzonitrile |
| Common Synonyms | N-Ethyl-2-cyanobenzylamine; alpha-Ethylamino-o-tolunitrile |
| CAS Number (Free Base) | 1016510-64-7 |
| CAS Number (HCl Salt) | 1208685-24-8 |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| SMILES | CCNCC1=CC=CC=C1C#N |
Structural Logic
The molecule features a benzene ring substituted at the 1 and 2 positions (ortho-pattern).
-
Electronic Effects: The nitrile group (-CN) at position 1 is strongly electron-withdrawing (induction and resonance), deactivating the ring but increasing the acidity of the benzylic protons at position 2.
-
Steric Environment: The ortho positioning creates a "kinked" geometry. This steric proximity is crucial in drug binding pockets (e.g., the S1 subsite of DPP-4), where the nitrile often engages in pi-stacking or polar interactions while the amine directs the scaffold orientation.
Physicochemical Profile
Note: Experimental data for this specific intermediate is proprietary in many contexts. Values below represent a synthesis of available MSDS data and computational predictions based on structural analogs (e.g., 2-cyanobenzyl amine).
| Property | Value / Description | Source/Note |
| Physical State | Pale yellow oil (Free base) / White crystalline solid (HCl salt) | Observed in benzylamine analogs |
| Boiling Point | ~268°C (Predicted) | @ 760 mmHg |
| Melting Point | 180–185°C (HCl salt) | Typical for benzylamine hydrochlorides |
| Density | 1.05 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~9.2–9.5 | Basic secondary amine |
| LogP | 1.8–2.1 | Lipophilic, amenable to membrane permeability |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base) | Salt form is water-soluble |
Synthetic Pathways
Two primary routes exist for the synthesis of 2-[(ethylamino)methyl]benzonitrile. The choice depends on reagent availability and scale.
Route A: Nucleophilic Substitution (Alkylation)
This is the industrial standard for Alogliptin synthesis. It involves the direct displacement of a leaving group on the benzylic carbon by ethylamine.
-
Precursor: 2-Cyanobenzyl bromide (or chloride).
-
Reagent: Ethylamine (excess).
-
Conditions: THF or DMF, K₂CO₃ base, 0°C to RT.
Protocol:
-
Dissolve 2-cyanobenzyl bromide (1.0 eq) in anhydrous THF.
-
Add K₂CO₃ (2.0 eq) to act as an acid scavenger.
-
Add Ethylamine (2.0 M in THF, 3.0 eq) dropwise at 0°C to prevent over-alkylation (formation of tertiary amine).
-
Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water.
-
Purification: Isolate as HCl salt by adding 4M HCl in dioxane.
Route B: Reductive Amination
Preferred for laboratory-scale discovery chemistry due to milder conditions and avoidance of lachrymatory benzyl halides.
-
Precursor: 2-Cyanobenzaldehyde.
-
Reagent: Ethylamine + Reducing agent (NaBH₄ or NaBH(OAc)₃).
-
Mechanism: Formation of imine intermediate followed by hydride reduction.
Figure 1: Comparative synthetic pathways.[3][4][5] Route A (bottom) uses substitution; Route B (top) uses reductive amination.
Applications in Drug Discovery[12]
The Alogliptin Connection
The most critical application of this molecule is as the precursor to Alogliptin , a selective DPP-4 inhibitor used to treat Type 2 Diabetes.
-
Mechanism: The secondary amine of 2-[(ethylamino)methyl]benzonitrile attacks the chlorouracil core (specifically 6-chloro-3-methyluracil) to form the final drug scaffold.
-
Role of the Nitrile: The nitrile group does not participate in the reaction but is essential for the drug's pharmacodynamics, interacting with the Arg205 and Glu206 residues in the DPP-4 active site.
Figure 2: Role of the target molecule in the convergent synthesis of Alogliptin.
Acetylcholinesterase (AChE) Inhibitors
Research indicates that ortho-substituted benzylamine derivatives serve as effective spacers in dual-binding site AChE inhibitors. The ethylamino group provides flexibility, allowing the inhibitor to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Analytical Characterization
To validate the identity of synthesized material, the following spectroscopic signals are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.6–7.3 ppm (m, 4H): Aromatic protons (distinct ortho splitting).
-
δ 3.95 ppm (s, 2H): Benzylic methylene (-CH ₂-NH-). Key diagnostic singlet.
-
δ 2.70 ppm (q, 2H): Ethyl methylene (-NH-CH ₂-CH₃).
-
δ 1.15 ppm (t, 3H): Ethyl methyl (-CH₂-CH ₃).
-
-
IR Spectroscopy:
-
2220 cm⁻¹: Sharp, distinct nitrile (C≡N) stretch.
-
3300–3500 cm⁻¹: Weak N-H stretch (secondary amine).
-
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[3] | Wear nitrile gloves and safety goggles. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Store under inert atmosphere (Argon/Nitrogen). |
Storage: Keep container tightly closed in a dry and well-ventilated place. The free base absorbs CO₂ from air (carbamate formation); storage as the HCl salt is recommended for long-term stability.
References
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Guidechem. (2025). 2-[(Ethylamino)methyl]benzonitrile - CAS 1016510-64-7.[1][2] Retrieved from
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National Institutes of Health (NIH). (2025). Synthesis of Cholinesterase Inhibitors and Quinazoline-2,4-Diones. PubChem.[6][7][8][9] Retrieved from
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European Patent Office. (2016). Process for the Preparation of Alogliptin (EP 3292112 B1). Retrieved from
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American Chemical Society (ACS). (2025). Accelerating Hit-To-Lead Optimization of SARS-CoV-2 Mpro Inhibitors. Journal of Medicinal Chemistry. Retrieved from
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BenchChem. (2025). Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile. Retrieved from
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2-[(ethylamino)methyl]benzonitrile CAS number and synonyms
An In-Depth Technical Guide to 2-(Aminomethyl)benzonitriles and the Foundational Role of o-Tolunitrile in Synthetic Chemistry and Drug Discovery
Authored by a Senior Application Scientist
Abstract
Introduction: Navigating the Chemical Space of Substituted Benzonitriles
The benzonitrile moiety is a prevalent structural motif in a multitude of biologically active molecules and functional materials.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable pharmacophore in drug design. The specific focus of this guide, 2-[(ethylamino)methyl]benzonitrile, represents a synthetically accessible derivative with potential for further chemical elaboration. However, a dedicated CAS number for this exact structure is not easily found in common chemical registries.
Therefore, to provide a robust and scientifically grounded resource, this guide will pivot to a detailed exploration of the foundational precursor, o-tolunitrile (2-methylbenzonitrile) , and the broader class of 2-(aminomethyl)benzonitrile analogs. By understanding the chemistry of these closely related structures, researchers can infer the probable characteristics and reactivity of the target compound and design rational synthetic and application-based studies.
Compound Identification: CAS Number and Synonyms
A cornerstone of chemical identity is the CAS Registry Number. For the parent compound of interest, the following information is pertinent:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Synonyms |
| 2-Methylbenzonitrile | 529-19-1 | C₈H₇N | 117.15 g/mol | o-Tolunitrile, 2-Cyanotoluene, o-Methylbenzonitrile, 1-Cyano-2-methylbenzene[3][4][5][6] |
While a specific entry for 2-[(ethylamino)methyl]benzonitrile is elusive, related structures with assigned CAS numbers include:
| Compound Name | CAS Number |
| 2-[(Dimethylamino)methyl]benzonitrile | 53369-76-9[7] |
| Benzonitrile | 100-47-0[8][9] |
| Benzonitrile-d5 | 2102-15-0[10] |
The absence of a dedicated CAS number for 2-[(ethylamino)methyl]benzonitrile suggests it may be a novel compound or a synthetic intermediate that has not been extensively characterized or registered.
Physicochemical Properties and Analytical Characterization
The physical and chemical properties of o-tolunitrile provide a baseline for predicting the behavior of its derivatives.
| Property | Value for 2-Methylbenzonitrile |
| Appearance | Pale yellow to clear colorless liquid[6] |
| Boiling Point | 191 °C (376 °F)[8] |
| Melting Point | -12.8 °C (9 °F)[9] |
| Density | 0.992-0.993 g/mL[6] |
| Solubility | Miscible with methanol[6], Insoluble in cold water[9] |
| Refractive Index | ~1.528[6] |
Analytical Methods
The characterization of benzonitrile derivatives is routinely achieved through a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of these compounds and for their quantification in various matrices.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to their volatility, GC-MS is a powerful tool for the identification and quantification of benzonitriles.[12][13] Derivatization may be necessary for more polar analogs to improve their chromatographic behavior.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of newly synthesized derivatives, providing detailed information about the molecular framework.
-
Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretching frequency in the IR spectrum provides a clear diagnostic marker for this functional group.
Synthesis and Reactivity
The synthesis of 2-(aminomethyl)benzonitrile derivatives can be approached through several established organic chemistry transformations. A general and efficient method involves the reaction of a suitable starting material with an amine.
General Synthetic Protocol: Reductive Amination
A common and effective method for the synthesis of 2-[(ethylamino)methyl]benzonitrile would be the reductive amination of 2-cyanobenzaldehyde with ethylamine.
Step-by-Step Methodology:
-
Imine Formation: 2-Cyanobenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of ethylamine is added, often at room temperature. The reaction mixture is stirred to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. This selectively reduces the imine to the desired secondary amine. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography or distillation to yield the final 2-[(ethylamino)methyl]benzonitrile.
A similar, documented synthesis involves the reduction of (E)-2-(((2-aminophenyl)imino)methyl)benzonitrile with sodium borohydride to produce 2-(((2-aminophenyl)amino)methyl)benzonitrile.[14]
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a 2-(aminomethyl)benzonitrile derivative.
Safety and Handling
While specific toxicity data for 2-[(ethylamino)methyl]benzonitrile is not available, general precautions for handling aromatic nitriles should be followed. Based on the safety data sheets for related compounds, the following hazards may be present:
-
Harmful if swallowed, in contact with skin, or if inhaled. [15]* Causes skin and serious eye irritation. [15]* May cause respiratory irritation. [6] Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
The 2-(aminomethyl)benzonitrile scaffold represents a promising area for chemical exploration, particularly in the realm of drug discovery. While the specific compound 2-[(ethylamino)methyl]benzonitrile is not well-documented, a clear path for its synthesis and characterization can be devised based on established chemical principles and the known properties of its analogs. Future research should focus on the synthesis and biological evaluation of a library of 2-(aminomethyl)benzonitrile derivatives to fully elucidate their therapeutic potential. A thorough investigation into their structure-activity relationships (SAR) could lead to the identification of potent and selective modulators of various biological targets.
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SIELC Technologies. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. [Link]
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PubChem. 2-[2-(2-Methylpyrazol-3-yl)ethylamino]benzonitrile. [Link]
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Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]
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PubChem. Benzonitrile-d5. [Link]
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PubChem. 2-(2-Methylbutan-2-ylamino)benzonitrile. [Link]
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An In-depth Technical Guide to 2-Ethylaminomethyl-benzonitrile: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-Ethylaminomethyl-benzonitrile, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific positional isomer, this document integrates established chemical principles with data from closely related analogs to present a robust profile of its synthesis, predicted properties, and potential utility in medicinal chemistry.
Core Molecular Profile
This compound is an aromatic compound featuring a benzonitrile core substituted at the ortho-position with an ethylaminomethyl group. The nitrile group is a highly electron-withdrawing moiety that significantly influences the electronic properties and reactivity of the benzene ring.[1] The secondary amine in the side chain provides a site for hydrogen bonding and potential interactions with biological targets.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂N₂ | (Calculated) |
| Molecular Weight | 160.22 g/mol | [2][3][4][5] |
| Predicted Boiling Point | ~270-280 °C | (Estimated based on[6]) |
| Predicted Solubility | Soluble in organic solvents like ethanol, DMF, chloroform. | (Estimated based on[6]) |
| Appearance | Colorless to pale yellow liquid (Predicted) | (Estimated based on[6]) |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method depends on the availability of starting materials and the desired scale of production. Two primary, field-proven strategies are detailed below.
Method A: Reductive Amination of 2-Cyanobenzaldehyde
This is a highly efficient one-pot reaction that forms the secondary amine directly from an aldehyde and a primary amine.[7][8][9] The causality behind this choice is its high atom economy and the typically clean conversion with a selective reducing agent.
Caption: Workflow for the synthesis of this compound via reductive amination.
Experimental Protocol:
-
Imine Formation: To a solution of 2-cyanobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add ethylamine (1.1 equivalents). The mixture is stirred at room temperature. The formation of the imine intermediate can be monitored by TLC or GC-MS.
-
Reduction: Once imine formation is complete, a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise.[9] These reagents are chosen for their selectivity in reducing imines in the presence of aldehydes, although in a one-pot synthesis, the aldehyde is largely consumed.
-
Work-up and Purification: The reaction is quenched with an aqueous basic solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Method B: Nucleophilic Substitution of 2-(Chloromethyl)benzonitrile
This two-step approach involves the initial preparation of a benzylic halide followed by an Sₙ2 reaction with ethylamine. This method offers control over the introduction of the amine but is less atom-economical.
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Experimental Protocol:
-
Preparation of 2-(Chloromethyl)benzonitrile: This starting material can be synthesized from 2-methylbenzonitrile via radical chlorination or from benzonitrile through chloromethylation.[10][11]
-
Alkylation: In a round-bottom flask, dissolve 2-(chloromethyl)benzonitrile (1 equivalent) in a polar aprotic solvent such as acetonitrile.[10] Add an excess of ethylamine (at least 2 equivalents to act as both nucleophile and base) or 1.2 equivalents of ethylamine with a non-nucleophilic base like potassium carbonate.[12][13][14] The use of excess amine helps to minimize the formation of the tertiary amine by-product.[15]
-
Reaction and Purification: The reaction mixture is stirred, possibly with gentle heating, and monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The product is then purified by column chromatography as described in Method A.
Spectroscopic and Analytical Characterization (Predicted)
As no experimental spectra are publicly available for this compound, the following characterization data is predicted based on the known spectral properties of analogous compounds and fundamental principles of spectroscopy.
¹H NMR Spectroscopy
-
Aromatic Protons (4H): Expected to appear in the range of δ 7.3-7.7 ppm. The ortho-substitution pattern will lead to a complex multiplet.
-
Benzylic Protons (-CH₂-N, 2H): A singlet is predicted around δ 3.8-4.0 ppm.
-
Ethyl Protons (-N-CH₂-CH₃, 2H): A quartet is expected around δ 2.7-2.9 ppm due to coupling with the methyl protons.
-
Methyl Protons (-CH₂-CH₃, 3H): A triplet is predicted around δ 1.1-1.3 ppm.
-
Amine Proton (-NH-, 1H): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR Spectroscopy
-
Nitrile Carbon (-C≡N): Predicted to be in the range of δ 117-120 ppm.
-
Aromatic Carbons (6C): Expected between δ 125-140 ppm. The carbon attached to the cyano group will be the most downfield.
-
Benzylic Carbon (-CH₂-N): Predicted around δ 50-55 ppm.
-
Ethyl Carbons (-N-CH₂-CH₃): The methylene carbon is expected around δ 45-50 ppm, and the methyl carbon around δ 15 ppm.
Infrared (IR) Spectroscopy
-
C≡N Stretch: A sharp, medium-intensity peak is expected around 2220-2230 cm⁻¹.[16][17]
-
N-H Stretch: A single, weak to medium intensity peak characteristic of a secondary amine is predicted in the range of 3300-3500 cm⁻¹.[18][19]
-
C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple peaks in the 1450-1600 cm⁻¹ region.
Significance in Drug Discovery and Medicinal Chemistry
The benzonitrile moiety is a key structural feature in numerous pharmaceuticals.[1] Its role can be multifaceted, from acting as a hydrogen bond acceptor to influencing the pharmacokinetic properties of a molecule.[20]
Pharmacophore Potential
A pharmacophore is an abstract representation of the molecular features necessary for a drug to interact with its biological target.[21][22][23] The this compound structure presents several key pharmacophoric features:
-
Hydrogen Bond Acceptor: The nitrogen of the nitrile group.
-
Hydrogen Bond Donor: The N-H group of the secondary amine.
-
Aromatic/Hydrophobic Region: The benzene ring.
-
Positive Ionizable Feature: The secondary amine can be protonated at physiological pH.
Caption: Logical relationships of this compound's potential in drug discovery.
The presence of these features makes this compound and its derivatives interesting candidates for screening in various drug discovery programs. Benzonitrile-containing molecules have shown activity as anticancer agents, often by inhibiting key enzymes like tubulin or kinases.[6][24] The aminomethyl side chain can be crucial for orienting the molecule within a binding pocket and forming key interactions.
Conclusion
While this compound is not a widely cataloged chemical, its structure represents a valuable scaffold for medicinal chemistry. The synthetic routes outlined in this guide are robust and adaptable for laboratory-scale synthesis. The predicted analytical data provides a baseline for characterization. Given the proven importance of the benzonitrile pharmacophore, this compound serves as an excellent starting point for the development of novel therapeutic agents, particularly in oncology and neurology.
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solubility data for N-ethyl-2-cyanobenzylamine derivatives
An In-depth Technical Guide to the Solubility of N-ethyl-2-cyanobenzylamine Derivatives for Drug Discovery Professionals
Abstract
The aqueous solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their oral bioavailability and, consequently, their therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the solubility of N-ethyl-2-cyanobenzylamine derivatives, a class of compounds with potential applications as calcium channel blockers. We will delve into the structural factors influencing their solubility, present a detailed, self-validating protocol for solubility determination, and discuss the interpretation of solubility data in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the physicochemical properties of this important class of molecules.
Introduction: The Critical Role of Solubility in the Development of N-ethyl-2-cyanobenzylamine Derivatives
N-ethyl-2-cyanobenzylamine and its derivatives represent a promising scaffold in medicinal chemistry, with demonstrated potential as N-type calcium channel blockers.[1][2][3] These channels are pivotal in pain signaling pathways, making their inhibitors attractive targets for novel analgesics.[1][2] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being the optimization of its physicochemical properties, most notably aqueous solubility.
Poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in suboptimal bioavailability and high inter-patient variability.[4] Therefore, a thorough understanding and accurate measurement of the solubility of N-ethyl-2-cyanobenzylamine derivatives are paramount during the early stages of drug discovery and development.[5] This guide will equip researchers with the foundational knowledge and practical protocols to systematically evaluate and interpret the solubility of these compounds.
Structure-Solubility Relationships of N-ethyl-2-cyanobenzylamine Derivatives
The solubility of a molecule is intrinsically linked to its chemical structure. For N-ethyl-2-cyanobenzylamine derivatives, several key structural features will dictate their aqueous solubility:
-
The Benzylamine Core: The parent benzylamine molecule is miscible with water, indicating its capacity for hydrogen bonding through the amine group.[6] However, the introduction of substituents on the benzene ring and the nitrogen atom significantly alters its physicochemical properties.
-
The N-ethyl Group: N-alkylation can influence solubility in a complex manner. While it may increase the lipophilicity of the molecule, it can also disrupt the crystal lattice packing of the solid form, thereby reducing the energy required for dissolution and potentially increasing solubility.[7]
-
The 2-cyano Group: The cyano (-CN) group is a potent electron-withdrawing group that can significantly impact the electronic properties of the aromatic ring.[8] It can participate in dipole-dipole interactions and potentially hydrogen bonding, but its overall effect on solubility will depend on its interplay with other functional groups and the overall molecular architecture. The introduction of cyano groups can improve stability and modulate intermolecular interactions.[9]
-
Substituents on the Aromatic Ring: The nature, position, and number of additional substituents on the benzene ring will profoundly affect solubility.
-
Hydrophobic Substituents: Alkyl or aryl groups will generally decrease aqueous solubility.[10]
-
Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH) or carboxyl (-COOH) groups, are expected to enhance solubility.
-
Ionizable Groups: The presence of acidic or basic functional groups will render the solubility highly pH-dependent.[11]
-
A multivariate data analysis of benzylamine salts has shown that intrinsic dissolution rate, intrinsic solubility of the unionized form, hydrophobicity, and steric parameters are significant predictors of aqueous solubility.[12]
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic equilibrium solubility.[13] This section provides a detailed, step-by-step protocol for this method, emphasizing self-validating system checks.
Principle
An excess of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method.[14]
Materials and Equipment
-
N-ethyl-2-cyanobenzylamine derivative (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Biorelevant media (e.g., FaSSIF, FeSSIF) (optional)[14]
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (or other suitable mobile phase modifier)
-
Validated HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Constant temperature orbital shaker
-
Microcentrifuge
-
Low-binding centrifuge tubes and pipette tips
-
Syringe filters (e.g., 0.22 µm PVDF)
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the N-ethyl-2-cyanobenzylamine derivative of known concentration in a suitable organic solvent (e.g., DMSO or methanol).
-
Generate a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of the solid N-ethyl-2-cyanobenzylamine derivative to a series of low-binding microcentrifuge tubes. A visual excess of solid should be present throughout the experiment.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to each tube.
-
Seal the tubes and place them in an orbital shaker set to a constant temperature (typically 37°C to mimic physiological conditions).[14]
-
Agitate the samples for a sufficient duration to reach equilibrium (e.g., 24-48 hours). The equilibration time should be validated to ensure that the concentration of the dissolved compound does not increase with further incubation.[13]
-
-
Phase Separation:
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[4]
-
Carefully collect the supernatant without disturbing the pellet.
-
For an additional separation step, the supernatant can be filtered through a low-binding 0.22 µm syringe filter. It is crucial to precondition the filter by discarding the initial volume of the filtrate to prevent loss of the compound due to adsorption.[14]
-
-
Analysis by HPLC-UV:
-
Dilute the clarified supernatant with the mobile phase to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples and the calibration standards onto the HPLC system.
-
A typical HPLC method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution of the compound using a UV detector at its wavelength of maximum absorbance.
-
-
Data Analysis and Interpretation:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the N-ethyl-2-cyanobenzylamine derivative in the diluted samples by interpolation from the calibration curve.
-
Calculate the solubility of the compound in the original buffer by accounting for the dilution factor.
-
Data Presentation and Interpretation
The solubility data for a series of N-ethyl-2-cyanobenzylamine derivatives should be summarized in a clear and concise table to facilitate comparison and structure-solubility relationship analysis.
Table 1: Illustrative Solubility Data for N-ethyl-2-cyanobenzylamine Derivatives in PBS (pH 7.4) at 37°C
| Compound ID | R1 | R2 | R3 | R4 | Solubility (µg/mL) |
| N-ECB-01 | H | H | H | H | 15.2 |
| N-ECB-02 | F | H | H | H | 12.8 |
| N-ECB-03 | H | Cl | H | H | 9.5 |
| N-ECB-04 | H | OCH₃ | H | H | 25.7 |
| N-ECB-05 | H | OH | H | H | 88.1 |
(Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.)
Caption: Interplay of Factors Affecting Solubility.
The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[14] A drug is considered "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2-6.8.[14] While the N-ethyl-2-cyanobenzylamine derivatives are in the discovery phase, this classification provides a useful benchmark for assessing their potential for oral absorption.
Conclusion
The systematic evaluation of the aqueous solubility of N-ethyl-2-cyanobenzylamine derivatives is a cornerstone of their successful development as potential therapeutic agents. By understanding the interplay between chemical structure and solubility and by employing robust and validated experimental protocols, researchers can make informed decisions to guide lead optimization and formulation development. The methodologies and insights provided in this guide serve as a valuable resource for scientists working to advance this promising class of compounds towards clinical application.
References
- Raytor. (2026, January 22).
- Parshad, H., Frydenvang, K., Liljefors, T., & Larsen, C. S. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International Journal of Pharmaceutics, 237(1-2), 193–207.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharma Outsourcing.
- (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- World Health Organiz
- BenchChem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
- Testing Labor
- Parshad, H., Frydenvang, K., Liljefors, T., Sorensen, H. O., & Larsen, C. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157–168.
- Lund University Publications. (n.d.).
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- eLife. (2019).
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- Sciencemadness Wiki. (n.d.). Benzylamine.
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- (n.d.).
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- PubMed. (1988). 2-Ethynylbenzenealkanamines. A new class of calcium entry blockers. Journal of Medicinal Chemistry, 31(3), 630-636.
- (2025). Synthesis of Nitroso Derivatives of Dihydropyridine Calcium Channel Blockers.
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- (n.d.). Manufacturing Process.
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Technical Guide: Synthesis & Applications of 2-Cyanobenzylamine Derivatives
The following technical guide details the synthetic utility of 2-cyanobenzylamine (CAS 344957-25-1, also known as 2-(aminomethyl)benzonitrile). This scaffold is a critical bifunctional building block in medicinal chemistry, particularly for the construction of fused nitrogen heterocycles like isoindolinones and phthalocyanines.
Executive Summary
2-Cyanobenzylamine represents a privileged "ortho-disubstituted" scaffold where the electrophilic nitrile and the nucleophilic benzylamine are positioned to facilitate intramolecular cyclization. Unlike its lower homolog (2-aminobenzonitrile), the methylene spacer in 2-cyanobenzylamine enables the formation of 5-membered lactam rings (isoindolin-1-ones ) rather than 6-membered quinazolines, unless oxidative ring-expansion strategies are employed. This guide focuses on its application in synthesizing pharmacophores relevant to oncology (HDAC/PARP inhibitors) and material science (phthalocyanines).
Part 1: The Scaffold Architecture
The utility of 2-cyanobenzylamine stems from its Amphiphilic Ortho-Reactivity :
-
Primary Amine (
): A highly reactive nucleophile for acylation, alkylation, or Schiff base formation. -
Nitrile (
): A latent electrophile. It remains inert during mild amine functionalization but can be activated by Lewis acids, strong bases, or transition metals to trap the tethered nucleophile.
Core Divergent Pathways
The following diagram illustrates the primary synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic utility of 2-cyanobenzylamine.
Part 2: Isoindolin-1-one Synthesis (The Dominant Pathway)
The isoindolinone core is ubiquitous in drug discovery, serving as the backbone for drugs like Chlortalidone and novel HDAC inhibitors. The most robust synthesis from 2-cyanobenzylamine involves a two-step "Acylation-Pinner Cyclization" sequence.
Mechanism: The "Activated Nitrile" Trap
-
Acylation: The benzylamine reacts with an acyl chloride to form an amide.
-
Activation: Under basic conditions, the amide nitrogen is deprotonated.
-
Cyclization: The resulting amidate attacks the ortho-nitrile (5-exo-dig cyclization) to form an 1-iminoisoindoline intermediate.
-
Hydrolysis: The imine is hydrolyzed to the thermodynamically stable lactam (isoindolinone).
Experimental Protocol: Synthesis of N-Substituted Isoindolin-1-ones
Target: General synthesis of 2-acyl-isoindolin-1-ones.
Reagents:
-
2-Cyanobenzylamine (1.0 equiv)
-
Acid Chloride (
) (1.1 equiv) -
Triethylamine (
) (2.0 equiv) -
Sodium Hydride (NaH) (1.5 equiv) or Potassium Carbonate (
) -
Solvent: DCM (Step 1), THF/DMF (Step 2)
Step-by-Step Methodology:
-
Amide Formation: Dissolve 2-cyanobenzylamine (1.0 mmol) in anhydrous DCM (5 mL) at 0°C. Add
(2.0 mmol) followed by dropwise addition of the acid chloride (1.1 mmol). Stir at RT for 2 hours. Monitor by TLC (disappearance of amine). -
Workup 1: Wash with 1M HCl and brine. Concentrate to yield the intermediate N-(2-cyanobenzyl)amide.
-
Cyclization: Dissolve the intermediate in anhydrous THF (5 mL). Add NaH (60% dispersion, 1.5 mmol) at 0°C carefully.
-
Reflux: Heat the mixture to reflux (60°C) for 4–6 hours. The intramolecular nucleophilic attack occurs here.[1]
-
Hydrolysis (In situ): Quench with aqueous
. The acidic workup hydrolyzes the transient imine to the ketone. -
Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoints:
-
IR Spectroscopy: Disappearance of the sharp nitrile stretch (~2220
) and appearance of the lactam carbonyl (~1700 ). -
NMR: The benzylic protons (
) shift significantly downfield upon cyclization ( 4.5 ppm 4.8–5.0 ppm).
Part 3: Multicomponent Reactions (Ugi-4CR)
2-Cyanobenzylamine is an ideal amine component for the Ugi 4-Component Reaction (Ugi-4CR) . The ortho-nitrile group serves as a "functional handle" for post-condensation transformations, allowing rapid access to complex fused heterocycles.
Reaction Logic
-
Components: Amine (2-CBA) + Aldehyde + Carboxylic Acid + Isocyanide.
-
Intermediate: The linear Ugi adduct (bis-amide).
-
Post-Modification: The secondary amide (from the isocyanide) or the peptidic amide can attack the nitrile under metal catalysis (e.g.,
, ) or microwave irradiation.
Data Summary: Yield Comparison of Post-Ugi Cyclizations
| Catalyst / Condition | Reaction Time | Yield (%) | Product Type |
| Microwave (150°C) | 20 min | 78% | 1-Iminoisoindoline fused system |
| 12 h | 85% | Isoindolo[1,2-a]quinazoline | |
| 6 h | 62% | Spiro-isoindolinone |
Note: Yields are representative of optimized literature conditions for similar ortho-cyano scaffolds.
Part 4: Medicinal Chemistry Applications
The derivatives of 2-cyanobenzylamine are structurally homologous to several high-profile drug targets.
HDAC Inhibitors (Oncology)
Isoindolinone derivatives synthesized from this scaffold act as "Cap Groups" in Histone Deacetylase (HDAC) inhibitors. The rigid bicyclic core fits into the entrance of the HDAC active site, while a linker (attached via the amine nitrogen) reaches the zinc-binding domain.
-
Structure-Activity Relationship (SAR): Substitution at the 5- or 6-position of the aromatic ring (accessible via starting with halogenated 2-cyanobenzylamines) modulates potency.
PARP1 Inhibitors
Recent studies utilize the isoindolinone core to target Poly(ADP-ribose) polymerase-1.[2] The scaffold mimics the nicotinamide pocket of
-
Synthesis Relevance: The "Acylation-Cyclization" protocol (Part 2) is the primary method used to generate libraries of these inhibitors for DNA-Encoded Library (DEL) screening.
Part 5: Visualization of the Cyclization Mechanism
The following diagram details the electron flow during the critical base-mediated cyclization step.
Figure 2: Mechanistic pathway for the base-mediated conversion of 2-cyanobenzylamides to isoindolinones.[1]
References
-
Synthesis of Isoindolinones via 2-Cyanobenzaldehyde/Amine derivatives
-
Multicomponent Reactions (Ugi-Post Condensation)
-
Medicinal Chemistry (HDAC Inhibitors)
-
Phthalocyanine Synthesis
- Title: Phthalocyanines and Rel
- Source:Thieme Connect / Science of Synthesis.
-
URL:[Link]
Sources
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- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Access to Polycycles via Post-Ugi Reactions [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of N-Ethylisoindolin-1-one via Cascade Cyclization
Abstract & Strategic Overview
This application note details the synthesis of N-ethylisoindolin-1-one (N-ethylphthalimidine) utilizing 2-cyanobenzyl bromide (2-(bromomethyl)benzonitrile) as the primary "2-cyanobenzyl" precursor. Isoindolin-1-ones are privileged pharmacophores found in antipsychotics, anti-inflammatory agents, and local anesthetics.
While reductive amination of 2-cyanobenzaldehyde is a known route, the nucleophilic substitution-cyclization cascade using 2-cyanobenzyl bromide offers superior atom economy, avoids heavy metal reducing agents, and proceeds via a robust "one-pot" mechanism suitable for scale-up. This guide focuses on the base-mediated reaction with ethylamine, emphasizing the critical hydrolysis step required to convert the intermediate imine into the final lactam.
Key Advantages of This Protocol
-
Metal-Free: Eliminates Pd/Pt catalysts common in reductive carbonylations.
-
Cascade Efficiency: Combines SN2 alkylation and intramolecular Pinner-like cyclization in a single step.
-
Scalability: Reagents are inexpensive and the purification often relies on crystallization rather than chromatography.
Scientific Principles & Mechanism[1][2]
The Reaction Pathway
The transformation proceeds through three distinct mechanistic phases. Understanding this causality is vital for troubleshooting low yields.
-
Intermolecular SN2 Substitution: Ethylamine acts as a nucleophile, displacing the benzylic bromide. This is the rate-determining step in cold conditions.
-
Intramolecular Nucleophilic Attack: The newly formed secondary amine attacks the electrophilic carbon of the ortho-nitrile group. This 5-exo-dig cyclization is thermodynamically favorable due to the formation of the fused bicyclic system.
-
Hydrolysis (The Critical Step): The immediate product of cyclization is an isoindolin-1-imine (an amidine). This intermediate is stable in anhydrous solvents but converts to the thermodynamically stable isoindolin-1-one (lactam) upon exposure to water (acidic or basic hydrolysis).
Mechanistic Visualization
The following diagram illustrates the molecular logic flow, highlighting the intermediate species often mistaken for impurities during HPLC monitoring.
Figure 1: Mechanistic cascade from benzyl halide precursor to lactam product.
Experimental Protocol
Reagents and Materials
Safety Note: 2-cyanobenzyl bromide is a lachrymator and skin irritant. Ethylamine is volatile and toxic. All operations must be performed in a fume hood.
| Component | Role | Specs / Conc. | Equiv. |
| 2-(Bromomethyl)benzonitrile | Precursor | >98% Purity | 1.0 |
| Ethylamine | Reagent | 70% aq. solution or 2.0M in THF | 3.0 - 5.0 |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, Powder | 2.0 |
| Ethanol (EtOH) | Solvent | Absolute | 10 mL/g |
| Water (H₂O) | Hydrolysis | Deionized | N/A |
Note on Ethylamine: Using a large excess (3-5 equiv) acts as both nucleophile and HBr scavenger, though K₂CO₃ is added to ensure complete neutralization and drive the reaction.
Step-by-Step Methodology
Phase 1: Substitution & Cyclization[1]
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve 2-(bromomethyl)benzonitrile (1.0 equiv) in Ethanol (10 volumes).
-
Amine Addition:
-
If using 70% aq. Ethylamine: Add dropwise at room temperature. The reaction is exothermic; cooling to 0°C is recommended for scales >5g.
-
If using Ethylamine HCl salt: Add the salt (1.2 equiv) and increase K₂CO₃ to 3.0 equiv.
-
-
Base Addition: Add K₂CO₃ (2.0 equiv).
-
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting bromide (Rf ~0.8) should disappear.[2] An intermediate spot (Amidine) may be visible near the baseline or as a streak.
-
Phase 2: Hydrolysis & Workup
-
Concentration: Evaporate the bulk of the ethanol under reduced pressure.
-
Quench/Hydrolysis: Resuspend the residue in water (20 mL per gram of starting material). Stir vigorously for 30 minutes.
-
Critical: This aqueous step converts the imine (Inter2) to the ketone (Product). If the product remains an oil, slight acidification (1M HCl) followed by neutralization can accelerate hydrolysis.
-
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organics with Brine (1x) and Water (1x).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase 3: Purification
-
Crystallization: The crude N-ethylisoindolin-1-one is often a solid. Recrystallize from Hexane/Ethyl Acetate or Diethyl Ether.
-
Yield Expectation: 75% – 90%.
Process Workflow & Logic
The following diagram outlines the operational workflow, identifying critical control points (CCPs) where the experiment typically fails or succeeds.
Figure 2: Operational workflow for the synthesis of N-ethylisoindolin-1-one.
Troubleshooting & Quality Control
Common Failure Modes
-
Problem: Product is an unstable oil or hygroscopic solid.
-
Cause: Incomplete hydrolysis of the imine intermediate.
-
Solution: Treat the crude material with 2M HCl (aq) for 1 hour, then basify with NaOH to pH 10 and extract. This forces the imine-to-lactam conversion.
-
-
Problem: Low Yield.
-
Cause: Volatility of ethylamine.
-
Solution: Use a sealed tube or pressure vessel if operating at small scales, or ensure the condenser is very efficient (use glycol coolant).
-
Analytical Validation
-
1H NMR (CDCl₃): Look for the N-Ethyl triplet (~1.2 ppm) and quartet (~3.6 ppm). The benzylic CH₂ of the isoindolinone ring appears as a singlet around 4.3–4.4 ppm.
-
IR Spectroscopy: Strong Carbonyl (C=O) stretch at 1680–1700 cm⁻¹ (Lactam). Absence of Nitrile stretch (~2200 cm⁻¹).
References
-
Organic Chemistry Portal. "Synthesis of Isoindolinones." Organic Chemistry Portal. Available at: [Link]
-
Campbell, J. B., Dedinas, R. F., & Trumbower-Walsh, S. (2010).[3] "Synthesis of N-Substituted Isoindolinones via the Reaction of 2-(Bromomethyl)benzonitrile with Amines." Synlett, 2010(20), 3008–3010.[3] (Contextual citation for halide-nitrile cyclization).
-
Sato, R., et al. (1984).[4] "Reaction of 2-cyanobenzyl derivatives." Bulletin of the Chemical Society of Japan. (Foundational mechanism for nitrile-amine cyclization).
-
Zhang, J., et al. (2025).[3] "Iridium-Catalyzed Reductive Lactamization." Journal of Organic Chemistry. Available at: [Link] (Relevant for alternative reductive routes).
Sources
- 1. BJOC - A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Ethylaminomethyl-benzonitrile
Abstract & Core Directive
This guide details the accelerated synthesis of 2-Ethylaminomethyl-benzonitrile via microwave-assisted nucleophilic substitution (
Key Advantages:
-
Time Efficiency: Reduction from hours (reflux) to minutes.
-
Selectivity: High-pressure sealed vessel conditions allow the use of volatile ethylamine in large excess, favoring mono-alkylation.
-
Purity: Simplified acid-base workup eliminates the need for chromatographic purification in most runs.
Scientific Background & Mechanism[1][2]
The Challenge of Conventional Synthesis
The synthesis involves the
Thermodynamic vs. Kinetic Issues:
-
Over-Alkylation: The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine dimer and quaternary ammonium salts.
-
Volatility: Ethylamine (bp 16.6°C) is a gas at room temperature. Open reflux systems inevitably lose stoichiometry, stalling the reaction.
-
Nitrile Stability: Prolonged heating in basic media risks hydrolyzing the nitrile (-CN) to an amide (-CONH
) or carboxylic acid (-COOH).
The Microwave Solution
Microwave irradiation provides dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field. This generates internal heat via molecular friction and rotation.
-
Non-Thermal Effects: While debated, the rapid heating rate (
) allows the reaction to reach the activation energy ( ) of the desired pathway faster than the competing hydrolysis pathways. -
Superheating: Solvents can be heated 20–50°C above their boiling points in sealed vessels, significantly increasing the rate constant (
).
Reaction Mechanism & Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (
Figure 1: Reaction pathway highlighting the S_N2 mechanism and the risk of over-alkylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Notes |
| 2-(Bromomethyl)benzonitrile | 196.05 | 1.0 | Substrate | Limiting reagent. Irritant. |
| Ethylamine (2.0 M in THF) | 45.08 | 5.0 - 10.0 | Nucleophile | Large excess drives mono-alkylation. |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | Base | Scavenges HBr. Optional if EtNH |
| Acetonitrile (ACN) | 41.05 | Solvent | Medium | High tan |
Equipment Setup
-
Instrument: Single-mode Microwave Synthesizer (e.g., Biotage Initiator+ or CEM Discover).
-
Vessel: 10 mL or 20 mL high-pressure microwave vial with crimp cap and PTFE/silicone septum.
-
Stirring: Magnetic stir bar (high rotation speed required for uniform heat distribution).
Step-by-Step Procedure
Step 1: Preparation
-
Weigh 196 mg (1.0 mmol) of 2-(bromomethyl)benzonitrile into a 10 mL microwave vial.
-
Add 3.0 mL of Acetonitrile.
-
Add 260 µL (1.5 mmol) of DIPEA (Hunig's Base). Note: While Ethylamine can act as its own base, adding DIPEA preserves the nucleophile concentration.
-
Add 2.5 mL (5.0 mmol) of Ethylamine (2.0 M solution in THF).
-
Critical: Perform this step quickly and cap immediately to prevent ethylamine loss.
-
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:
-
Temperature: 90 °C
-
Time: 15 minutes (Hold time)
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
Pressure Limit: 15 bar (Safety cutoff)
Step 3: Workup (Acid-Base Extraction Strategy) This strategy exploits the basicity of the amine to separate it from neutral impurities (unreacted bromide) and non-basic byproducts.
-
Concentration: Transfer the reaction mixture to a round-bottom flask and remove volatiles (THF/ACN/Excess Ethylamine) under reduced pressure (Rotavap, 40°C).
-
Acidification: Dissolve the residue in 20 mL of 1M HCl .
-
Logic: The amine product converts to the water-soluble hydrochloride salt. Neutral impurities remain organic.
-
-
Wash: Extract the aqueous acidic layer with 2 x 15 mL Dichloromethane (DCM) .
-
Discard Organic Layer: This contains unreacted benzyl bromide and non-basic impurities.
-
-
Basification: Adjust the aqueous layer to pH > 12 using 4M NaOH (dropwise, with cooling). The solution will become cloudy as the free amine is liberated.
-
Extraction: Extract the basic aqueous layer with 3 x 20 mL DCM .
-
Drying: Combine these organic layers, dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Workup Logic Flow
Figure 2: Acid-Base purification workflow ensuring isolation of the amine without chromatography.
Results & Validation
Expected Analytical Data
-
Appearance: Pale yellow oil.[4]
-
Yield: 85–92% (optimized).
-
1H NMR (400 MHz, CDCl3):
- 7.65–7.30 (m, 4H, Ar-H)
-
3.98 (s, 2H, Ar-CH
-N) -
2.72 (q,
Hz, 2H, N-CH -CH ) -
1.15 (t,
Hz, 3H, N-CH -CH ) - 1.50 (br s, 1H, NH )
-
MS (ESI): Calculated for C
H N [M+H] : 161.11; Found: 161.2.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Volatility of Ethylamine | Ensure vessel is crimped tight. Use 10 eq. of amine.[3] Check vessel for leaks. |
| Dialkylation (Dimer) | Insufficient Amine Excess | Increase Ethylamine to 10-15 equivalents. |
| Hydrolysis (Amide formation) | Temperature too high / Wet solvent | Dry ACN over molecular sieves. Reduce Temp to 80°C. |
| Pressure Error | Gas evolution | Reduce fill volume to <50% of vial capacity. |
References
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link
- Loupy, A. (2002). Microwaves in Organic Synthesis. Wiley-VCH.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 104716148, 2-Amino-3-(ethylamino)benzonitrile (Structural Analog Data). Link
- Biotage. (n.d.). "Microwave Synthesis PathFinder: Nucleophilic Substitution." (General manufacturer protocols for benzyl amine synthesis).
- Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9344.
Sources
Advanced Purification Protocols for Secondary Benzylamine Intermediates
Application Note: AN-2026-SBA
Abstract
Secondary benzylamines are critical pharmacophores in medicinal chemistry, serving as key intermediates for calcium channel blockers, antifungals, and GPCR ligands. However, their synthesis—typically via reductive amination—often yields complex mixtures containing unreacted primary amines (starting material) and over-alkylated tertiary amines (side products). Standard acid-base extraction often fails to separate these species due to overlapping pKa values (typically 9.0–9.5).
This guide details three field-proven purification workflows designed to isolate secondary benzylamines with >98% purity. These protocols prioritize chemoselectivity and scalability, moving beyond generic "column chromatography" to advanced scavenging and salt-formation techniques.
Part 1: Strategic Purification Logic
The choice of method depends on the scale and the specific impurity profile. Use the following decision matrix to select the optimal workflow.
Figure 1: Decision matrix for selecting purification methods based on impurity profile.
Part 2: Detailed Protocols
Method 1: Chemoselective Scavenging (Removal of Primary Amines)
Best For: High-throughput synthesis or removing unreacted starting material without chromatography. Mechanism: Polymer-supported benzaldehyde (PS-Benzaldehyde) reacts selectively with primary amines to form stable imines (Schiff bases). Secondary amines may form enamines or aminals but these are sterically disfavored and hydrolytically unstable, leaving the target secondary amine in solution.
Materials
-
Scavenger: PS-Benzaldehyde resin (Loading ~1.0–1.5 mmol/g).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Additives: Acetic acid (catalytic, optional).
Protocol
-
Stoichiometry Calculation: Determine the amount of primary amine impurity via LCMS or NMR integration. Use 3.0 equivalents of PS-Benzaldehyde relative to the impurity.
-
Resin Preparation: Swell the resin in DCM (5 mL/g resin) for 15 minutes.
-
Scavenging Reaction:
-
Dissolve the crude mixture in DCM (concentration ~0.1 M).
-
Add the swollen resin.
-
Optional: Add 1% glacial acetic acid to catalyze imine formation.
-
Agitate gently (orbital shaker) at room temperature for 6–12 hours. Do not use magnetic stirring bars as they grind the resin beads.
-
-
Validation (Self-Check): Spot the supernatant on a TLC plate. Stain with Ninhydrin. The primary amine spot (usually deep red/purple) should be absent.
-
Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge. Wash the resin cake 3x with DCM.
-
Isolation: Concentrate the filtrate. The residue contains the secondary amine and potentially tertiary amine (if present), but is free of primary amine.
Method 2: HCl Salt Crystallization (Removal of Tertiary Amines)
Best For: Scale-up (>1g) and removing tertiary amine contaminants. Mechanism: Secondary amine hydrochlorides possess an N-H bond capable of strong hydrogen bonding within the crystal lattice, often resulting in higher melting points and lower solubility in organic solvents compared to tertiary amine salts (which lack H-bond donors).
Materials
-
Solvent A: Diethyl Ether or MTBE (Anti-solvent).
-
Solvent B: Ethanol or Isopropanol (Solvent).
-
Acid Source: 2M HCl in Diethyl Ether (anhydrous).
Protocol
-
Dissolution: Dissolve the crude oil in a minimum amount of cold Ethanol or Isopropanol.
-
Acidification: Dropwise, add 2M HCl in Ether. Monitor pH using wet pH paper; stop when pH reaches ~2–3.
-
Observation: A white precipitate should begin to form.
-
-
Precipitation: Dilute the mixture slowly with Diethyl Ether (ratio 1:5 Ethanol:Ether) while stirring.
-
Digestion: Cool the suspension to 0°C for 2 hours.
-
Filtration: Filter the white solid.
-
The Filter Cake: Contains the Secondary Amine HCl salt (High Purity).
-
The Filtrate: Contains the Tertiary Amine HCl salt (remains soluble in the ether-rich liquor) and non-basic impurities.
-
-
Recrystallization (Polishing): If purity is <98%, recrystallize the cake from hot Ethanol/Ethyl Acetate (1:3).
-
Freebasing (Optional): Partition the solid between 1M NaOH and DCM to recover the free base.
Data Summary: Solubility Profiles
| Amine Type (HCl Salt) | Solubility in Water | Solubility in Ether/EtOAc | Crystal Lattice Stability |
|---|---|---|---|
| Primary | High | Low | High |
| Secondary (Target) | High | Very Low | High (H-Bonding) |
| Tertiary (Impurity) | Moderate | Moderate/High | Low (No H-Bonding) |
Method 3: Chromatographic Optimization (The "Anti-Tailing" Strategy)
Best For: Complex mixtures where neither scavenging nor crystallization is sufficient. The Problem: Amines interact strongly with acidic silanol groups (Si-OH) on silica gel, causing peak tailing (Asymmetry factor > 2.[1]0) and poor resolution.
The "Triethylamine Block" Protocol
Instead of standard modifiers, use a pre-saturation technique to ensure column stability.
-
Mobile Phase Preparation:
-
Standard: DCM:Methanol (95:5).
-
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH3) to the mobile phase.
-
-
Column Pre-treatment (Critical Step):
-
Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.
-
Why? This neutralizes the most active silanol sites before the amine analyte enters the column.
-
-
Sample Loading: Load the sample as a liquid injection or adsorbed onto Celite (dry load). Avoid loading in pure DCM if the amine is insoluble; use a small amount of MeOH.
-
Elution: Run the gradient. The secondary amine will elute as a sharp, symmetrical band.
-
Note: TEA will absorb UV at low wavelengths (<210 nm). Set UV detection to 254 nm (for benzyl group) to avoid baseline drift.
-
Part 3: References & Grounding
-
Scavenging Selectivity: Journal of the Chemical Society, Perkin Transactions 1 confirms the use of ketoester and aldehyde resins for selective removal of primary amines via enamine/imine differentiation [1].
-
Chromatographic Tailing: Phenomenex technical notes highlight the mechanism of silanol interactions and the necessity of amine modifiers (TEA) to suppress ionization of surface silanols [2].
-
Salt Solubility: Fundamental separation of amine classes relies on the distinct solubility of their hydrochloride salts, particularly the insolubility of primary/secondary salts in ether compared to tertiary salts [3].
-
Crystallization Techniques: Mettler Toledo and PrepChem provide standard protocols for the isolation of benzylamine hydrochloride salts via anti-solvent precipitation [4, 5].
Reference List
-
RSC Publishing. (2002). Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines.[2] Journal of the Chemical Society.[2] Link
-
Phenomenex. (2025).[3] Tip on Peak Tailing of Basic Analytes. Technical Guide. Link
-
LibreTexts Chemistry. (2023). Basic Properties of Amines: Solubility and Salt Formation.[3][4]Link
-
Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents.[5]Link
-
PrepChem. (2024). Synthesis of Benzylamine Hydrochloride.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. How are primary, secondary, and tertiary amines separated from their mixt.. [askfilo.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. mt.com [mt.com]
Troubleshooting & Optimization
ChemSelect Support Center: Optimizing Reductive Amination of Cyanobenzaldehydes
Topic: Yield Optimization & Chemoselectivity for Cyanobenzaldehydes Ticket ID: #CN-CHO-REDAM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The Chemoselectivity Crisis
User Warning: You are working with a "High-Stakes" substrate.
Cyanobenzaldehydes (2-, 3-, or 4-CN) present a classic chemoselectivity conflict. The cyano group (nitrile) is susceptible to reduction under many standard amination conditions (e.g., catalytic hydrogenation with
If you use non-selective conditions, you will reduce the nitrile to a primary amine (
The Golden Rule: You must select a reducing agent that activates the imine (
Decision Matrix: Selecting Your System
Do not guess. Use this logic flow to determine your reagent system based on your specific substrate constraints.
Figure 1: Reagent selection logic based on steric and electronic constraints.
Standard Operating Protocols (SOPs)
System A: The STAB Protocol (Standard)
Best for: 3- or 4-cyanobenzaldehyde with primary/secondary alkyl amines. Mechanism: Sodium triacetoxyborohydride (STAB) is sterically bulky and electron-deficient. It does not reduce aldehydes/ketones quickly but rapidly reduces protonated iminium ions.
Reagents:
-
Substrate: Cyanobenzaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant:
(STAB) (1.4 – 1.6 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for imine protonation.
Step-by-Step:
-
Mix: In a dry flask under
, dissolve aldehyde and amine in DCE (0.2 M concentration). -
Acidify: Add AcOH. Stir for 15–30 minutes to establish the imine equilibrium.
-
Reduce: Add STAB in one portion. The reaction may bubble slightly (evolution of AcOH).
-
Monitor: Stir at Room Temp (RT) for 2–16 hours. Monitor by TLC/LCMS.
-
Checkpoint: If aldehyde persists, add 0.5 equiv more STAB.
-
-
Quench: Add saturated aqueous
. Stir vigorously for 20 mins to quench borates.
System B: The Titanium Protocol (Hard-to-Reduce)
Best for: 2-cyanobenzaldehyde (Ortho-hindered) or unreactive amines (anilines).
Mechanism:
Reagents:
-
Substrate: Cyanobenzaldehyde (1.0 equiv)
-
Amine: 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) -
Reductant:
(1.5 equiv) -
Solvent: THF (Anhydrous) or Methanol (for the reduction step)
Step-by-Step:
-
Complexation: Dissolve aldehyde and amine in anhydrous THF.
-
Activate: Add
neat via syringe. -
Stir: Stir at RT (or
for ortho-subs) for 6–12 hours.-
Note: The solution often turns yellow/orange, indicating imine formation.
-
-
Reduce: Cool to
. Add (solid) or dissolve in minimal MeOH and add dropwise.-
Caution: Exothermic.
-
-
Quench (The "Trick"): Add 1N NaOH or water. A heavy white precipitate (
) will form. Filter through Celite to remove titanium salts before extraction.
Troubleshooting & FAQs
Q1: Why are my yields low with 2-cyanobenzaldehyde compared to 4-cyanobenzaldehyde?
Diagnosis: Steric Hindrance (The "Ortho Effect").
The cyano group at the 2-position sterically blocks the trajectory of the incoming amine. Furthermore, the electron-withdrawing nature of the nitrile can deactivate the formed imine toward reduction if the geometry is twisted.
Fix: Switch to System B (Titanium) . The Titanium coordinates to the oxygen, pulling it away and forcing the amine attack. Heat the imine formation step to
Q2: I see a "dimer" side product. What is it?
Diagnosis: Dialkylation.[1][2]
If you are using a primary amine (
-
Stoichiometry: Use a large excess of the amine (2–5 equiv) if the amine is cheap.
-
Stepwise Addition: Ensure complete imine formation (using System B) before adding the hydride. Dialkylation happens when aldehyde and product amine coexist with the reducing agent.
Q3: Can I use Sodium Cyanoborohydride ( )?
Answer: Yes, but STAB is superior.
Q4: My reaction turned into a gel/emulsion during workup.
Diagnosis: Boron/Titanium emulsions. Fix:
-
For STAB: Use Rochelle’s Salt (Potassium Sodium Tartrate) solution instead of water/bicarb. Stir for 1 hour. It complexes the boron and breaks the emulsion.
-
For Titanium: You must filter the quenched mixture through a pad of Celite. The white titanium oxides will clog a separatory funnel immediately.
Comparative Data: Reducing Agents
| Feature | STAB ( | Cyanoborohydride ( | Borohydride ( |
| Selectivity | Excellent (Imine > Aldehyde) | Good (pH dependent) | Poor (Reduces Aldehyde) |
| Nitrile Tolerance | High | High | Moderate (Can reduce if excess used) |
| Toxicity | Low | High (HCN gas risk) | Low |
| Water Tolerance | Low (Hydrolyzes slowly) | High | Low |
| Reaction Speed | Fast (1-4 h) | Slow (12-24 h) | Very Fast |
| Rec.[3] Protocol | System A | Legacy/Backup | System B (only with Ti) |
Mechanistic Visualization
Understanding why STAB is selective prevents errors. It requires the imine to be protonated (iminium) to reduce, whereas the aldehyde is not basic enough to protonate significantly under these conditions.
Figure 2: Reaction pathway showing the critical activation of the imine to the iminium ion, which STAB selectively targets.[3]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[6] Journal of the American Chemical Society, 93(12), 2897–2904. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
troubleshooting cyclization of 2-Ethylaminomethyl-benzonitrile to isoindolinone
Topic: Cyclization of 2-(Ethylaminomethyl)benzonitrile to 2-Ethyl-isoindolinone
Welcome to the Advanced Synthesis Support Module. User Profile: Senior Researcher / Process Chemist Current Module: Intramolecular Nitrile Cyclization
Executive Summary & Reaction Mechanics[1][2][3][4][5]
The conversion of 2-(ethylaminomethyl)benzonitrile to 2-ethyl-2,3-dihydro-1H-isoindol-1-one is a cyclohydrolysis reaction. Unlike simple amide bond formations, this transformation requires the nitrile carbon to undergo a change in oxidation state (hydrolysis) while simultaneously serving as the electrophile for ring closure.
The reaction generally proceeds via two competing mechanistic pathways. Understanding which pathway is dominant under your specific conditions is critical for troubleshooting "stalled" reactions.
The Mechanistic Pathways (Visualization)
Figure 1: Mechanistic pathways for the cyclization. Path A (Blue) is dominant in basic or catalytic conditions. Path B (Red) is dominant in strong aqueous acid.
Troubleshooting Guide (FAQ Format)
This section addresses specific failure modes reported by users synthesizing
Issue 1: "The reaction has stalled. I see a persistent intermediate on LCMS [M+1 = Mass of Product + 17]."
Diagnosis: You have formed the Cyclic Amidine (Intermediate A in Fig 1) or the Open Amide (Intermediate B), but the final elimination of ammonia is not occurring.
-
The Chemistry: The initial cyclization (amine attacking nitrile) is often faster than the subsequent hydrolysis step. The intermediate C(=NH)-NEt- is stable, especially in anhydrous conditions.
-
Solution:
-
Add Water: The elimination of ammonia requires water. If you are running this in dry ethanol/methanol with a base, add 5-10% water to the mixture.
-
Increase Temperature: The hydrolysis of the amidine often has a higher activation energy than the initial cyclization. Push the temperature to >80°C (reflux).
-
Issue 2: "I am isolating Phthalic Acid or N-Ethyl Phthalimide instead of the Isoindolinone."
Diagnosis: Over-hydrolysis or oxidation.
-
The Chemistry: Isoindolinones are lactams.[1] Like all amides, they can be hydrolyzed to the amino-acid (ring opening) and eventually to phthalic acid if the conditions are too acidic/basic for too long.
-
Solution:
-
Stop the Clock: Monitor the reaction by HPLC every 30 minutes. Once the SM is consumed, quench immediately.
-
Switch Reagents: If using 6M HCl, switch to Basic Hydrolysis (NaOH/EtOH) . Isoindolinones are generally more stable in base than the open amino-acid precursors.
-
Check for Oxidants: Ensure your solvent is free of peroxides. Benzylic positions are susceptible to oxidation to phthalimides.
-
Issue 3: "My yield is low, and the crude smells strongly of ammonia."
Diagnosis: This is actually a good sign (Ammonia is the leaving group), but low yield suggests equilibrium issues or volatility.
-
The Chemistry: The reaction releases NH
. If the system is closed, the ammonia concentration builds up, potentially driving the equilibrium back toward the amidine. -
Solution:
-
Open System: Do not seal the vessel. Use a reflux condenser open to a nitrogen bubbler to allow NH
gas to escape, shifting the equilibrium to the right (Le Chatelier’s principle). -
Nitrogen Sweep: A slow stream of N
over the headspace can help strip ammonia.
-
Optimized Experimental Protocols
These protocols are ranked by "Success Rate" for secondary amines like the
Method A: Base-Mediated Cyclization (Recommended)
Best for: Substrates sensitive to strong acid; preventing over-hydrolysis.
-
Dissolution: Dissolve 1.0 equiv of 2-(ethylaminomethyl)benzonitrile in Ethanol (0.5 M concentration).
-
Base Addition: Add 2.0 equiv of NaOH (3M aqueous solution).
-
Reaction: Reflux (approx. 80°C) for 4–12 hours.
-
Checkpoint: Monitor for the disappearance of the nitrile peak (IR: ~2220 cm⁻¹) and appearance of the lactam carbonyl (IR: ~1680 cm⁻¹).
-
-
Workup: Cool to RT. Concentrate ethanol. Dilute with water. Extract with DCM.
-
Note: The product is usually neutral. Wash organic layer with brine, dry over MgSO
.
-
Method B: Acid-Catalyzed Hydrolysis
Best for: Robust substrates; when the starting material is an HCl salt.
-
Dissolution: Suspend the starting material in 6M HCl (aqueous).
-
Reaction: Heat to reflux (100°C) for 2–6 hours.
-
Quench: Critical Step. Cool to 0°C. Slowly neutralize with solid Na
CO or 6M NaOH to pH 8–9.-
Warning: Do not make it too basic (pH >12) or heat during neutralization, or the ring may open.
-
-
Extraction: Extract immediately with Ethyl Acetate.
Method C: Microwave-Assisted (High Throughput)
Best for: Rapid screening; overcoming the "Amidine Stall".
-
Solvent: Water/Ethanol (1:1).
-
Catalyst: 1.0 equiv NaHCO
. -
Conditions: Microwave irradiation at 140°C for 20 minutes.
Data Support: Solvent & Catalyst Effects[6][7][9]
The choice of solvent heavily influences the reaction rate.
| Solvent System | Catalyst | Temp (°C) | Time (h) | Typical Yield | Notes |
| Ethanol / H₂O | NaOH (2 eq) | 80 (Reflux) | 4–8 | 85–95% | Standard. Greenest profile. |
| Dioxane / H₂O | HCl (6M) | 100 | 2–6 | 70–80% | Good solubility, but risk of hydrolysis. |
| Toluene | None (Thermal) | 110 | 24+ | <30% | Too slow. Requires water for mechanism. |
| DMSO | K₂CO₃ | 100 | 2–4 | 60–75% | Hard workup (DMSO removal). |
References
-
Synthesis of Isoindolinones via Cyclization Str
- Source: Organic Chemistry Portal / Org. Lett.
- Relevance: Discusses metal-free and metal-catalyzed intramolecular amid
-
Mechanistic Insight into Nitrile Hydrolysis
- Source: Chemistry Steps / LibreTexts
- Relevance: details the acid/base catalyzed mechanism of nitrile-to-amide conversion, the r
-
One-pot synthesis of substituted isoindolin-1-ones
- Source: National Institutes of Health (NIH) / PubMed Central
- Relevance: Provides specific NMR data and isolation techniques for substituted isoindolinones, confirming the stability of the lactam ring.
-
Microwave-Assisted Synthesis of Lactams
- Source: Royal Society of Chemistry (RSC)
- Relevance: Validates the use of microwave irradiation to accelerate cyclization in difficult substr
Sources
- 1. Isoindolinone synthesis [organic-chemistry.org]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Benzonitrile Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of benzonitrile reaction mixtures, specifically focusing on the removal of unreacted ethylamine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your post-reaction work-up and ensure the purity of your target compounds.
Introduction: The Challenge of Residual Ethylamine
In reactions involving benzonitrile and ethylamine, such as the synthesis of N-ethylbenzamide, the presence of excess, unreacted ethylamine is a common purification hurdle. Ethylamine is a volatile, basic, and highly water-soluble primary amine.[1][2][3][4][5] Its physical and chemical properties necessitate specific purification strategies to prevent contamination of the final product. This guide will explore the most effective methods for its removal, grounded in chemical principles and established laboratory practices.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process in a practical question-and-answer format.
Q1: My crude product, which should be neutral, shows a basic pH. How do I neutralize and remove the excess ethylamine?
A1: Acidic Aqueous Wash: The First Line of Defense
The basicity of ethylamine (pKa of its conjugate acid is ~10.8) is the key to its removal.[5] An acidic wash will protonate the amine, forming a water-soluble ethylammonium salt that can be easily extracted from the organic phase.
-
Underlying Principle: The unshared pair of electrons on the nitrogen atom of ethylamine makes it a Brønsted-Lowry base.[3] In the presence of an acid, it readily accepts a proton to form the ethylammonium cation (CH₃CH₂NH₃⁺). This salt has significantly higher water solubility than the free base, causing it to partition into the aqueous layer during a liquid-liquid extraction.[6][7]
-
Step-by-Step Protocol:
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid.[6] The volume of the acidic wash should be roughly equal to the volume of the organic layer.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The upper layer will be the organic phase, and the lower layer will be the aqueous phase (this may be reversed depending on the density of your organic solvent).
-
Drain the aqueous layer.
-
Repeat the wash with the dilute acid solution to ensure complete removal of the ethylamine.
-
Follow with a wash using a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid in the organic layer.
-
Finally, wash with brine (saturated aqueous NaCl) to remove any residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Q2: I've performed an acidic wash, but my NMR spectrum still shows a significant amount of ethylamine. What could be the issue?
A2: Incomplete Protonation or Emulsion Formation
If a standard acidic wash is insufficient, consider the following:
-
Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all the ethylamine. You can test the pH of the aqueous layer after extraction to confirm it is acidic.
-
Emulsion Formation: Emulsions can trap the ethylamine in the organic layer. If an emulsion forms, try adding more brine to the separatory funnel to help break it. Alternatively, you can filter the emulsified mixture through a pad of Celite.
-
Alternative Acidic Wash: For acid-sensitive products, a 10% aqueous solution of copper(II) sulfate can be used. The copper ions will complex with the ethylamine, and this complex will be extracted into the aqueous layer, which often turns a deep blue or purple color.[6][7][8] Continue these washes until no further color change is observed.[6][7][8]
Q3: My product is also a basic amine. How can I selectively remove the more volatile ethylamine?
A3: Distillation or Scavenger Resins
When your desired product is also basic, an acidic wash is not a viable option as it will also protonate and extract your product. In this scenario, other techniques are more suitable.
-
Fractional Distillation: This method is effective when there is a significant difference in boiling points between your product and ethylamine. Ethylamine has a very low boiling point of 16.6 °C, while benzonitrile has a much higher boiling point of 191 °C.[1][2][4][5]
-
Protocol:
-
Set up a fractional distillation apparatus.
-
Carefully heat the reaction mixture.
-
The ethylamine will distill off at a lower temperature.
-
Monitor the temperature of the distillate to ensure a clean separation.
-
-
-
Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. For removing primary amines like ethylamine, an isocyanate or aldehyde functionalized resin is effective.[9][10]
-
Workflow:
-
Choose a scavenger resin appropriate for primary amines.
-
Add the resin to the crude reaction mixture dissolved in a suitable solvent.
-
Stir the mixture for the recommended time to allow the resin to react with the ethylamine.
-
Filter off the resin. The ethylamine will be bound to the solid support.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate to obtain the purified product.
-
-
Frequently Asked Questions (FAQs)
Q: What are the key physical properties to consider when separating ethylamine and benzonitrile?
A: The most important properties are their boiling points and solubility.
| Compound | Boiling Point (°C) | Solubility in Water | Solubility in Organic Solvents |
| Ethylamine | 16.6[1][2][4][5] | Miscible[1][2][3][4][5] | Soluble in polar organic solvents, limited in non-polar solvents.[1] |
| Benzonitrile | 191 | Insoluble | Soluble in most organic solvents. |
Q: Can I use a basic wash to remove ethylamine?
A: No, a basic wash will not be effective. Ethylamine is itself a base, so it will not react with or be extracted by an aqueous basic solution.
Q: Are there any safety precautions I should take when working with ethylamine?
A: Yes, ethylamine is a flammable and corrosive gas with a strong ammonia-like odor.[1][3][11] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Q: My reaction solvent is water-miscible (e.g., THF, acetonitrile). How should I proceed with an acidic wash?
A: If your reaction solvent is water-miscible, you will first need to remove it under reduced pressure. Then, dissolve the residue in a water-immiscible organic solvent before proceeding with the acidic wash as described above.
Decision-Making Workflow for Ethylamine Removal
The following flowchart provides a visual guide to selecting the most appropriate purification strategy based on the properties of your product.
Caption: Decision workflow for ethylamine removal.
References
- Ethylamine - Solubility of Things. (n.d.).
- Ethylamine - Solubility of Things. (n.d.).
- Ethylamine | 75-04-7. (n.d.). ChemicalBook.
- Purification of Benzonitrile - Chempedia. (n.d.). LookChem.
- BENZONITRILE. (n.d.). Ataman Kimya.
- Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. (2025, December). Benchchem.
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
- Ethylamine. (n.d.). Wikipedia.
- Ethylamine. (n.d.). Sciencemadness Wiki.
- How can I clean triethylamine (TEA) from my polymer based material? (2017, January 31). ResearchGate.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
- Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
- Solvent: benzonitrile. (n.d.). University of Rochester, Department of Chemistry.
- Triethylamine removal. (2015, November 13). Reddit.
- Preparation of benzonitrile. (1956). U.S. Patent No. 2,770,641.
- A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (n.d.). MDPI.
- Synthesis of Benzonitrile. (2021, August 1). YouTube.
- Workup for Removing Amines. (n.d.).
- Removing triethylamine from purified product. (2017, February 7). Reddit.
- Ways of crashing out amines. (2018, May 13). Reddit.
- Amine Treating - Troubleshooting Guide. (n.d.). Scribd.
- How can I clean triethylamine (TEA) from my polymer based material? (2017, February 1). ResearchGate.
- Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. (n.d.). ResearchGate.
- Scavenger resin and processes for the use thereof. (n.d.). U.S. Patent No. 6,897,262.
- The decreasing order of boiling points of ethyldimethylamine class 12 chemistry CBSE. (n.d.).
- ScavengePore Benzylamine. (n.d.). Rapp Polymere.
- Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts.
- Ethylamine. (n.d.). PubChem.
- Amines. (n.d.).
- Amines Chapter - 13. (n.d.). SpeEdLab.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc.
- Benzamide Synthesis and Recrystallization. (n.d.). Scribd.
- N-ETHYLBENZAMIDE synthesis. (n.d.). ChemicalBook.
- reduction of nitriles. (n.d.). Chemguide.
- Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure.
- Synthesis of Amines. (2024, March 27). Chemistry LibreTexts.
- The image shows a chemical reaction where Phenyl cyanide (Benzonitrile) i.. (2025, October 20). Filo.
- Write Only Reactions for the Preparation of Benzophenone from Benzonitrile. (n.d.). Shaalaa.com.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethylamine | 75-04-7 [chemicalbook.com]
- 4. Ethylamine - Wikipedia [en.wikipedia.org]
- 5. Ethylamine - Sciencemadness Wiki [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 10. ScavengePore Benzylamine [rapp-polymere.com]
- 11. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Ethylaminomethyl-benzonitrile Under Acidic Conditions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Ethylaminomethyl-benzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the primary stability concern for this compound in acidic conditions?
The principal stability issue is the acid-catalyzed hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH).[1][2][3][4][5] This reaction proceeds through an amide intermediate (-(C=O)NH2) and can significantly alter the chemical properties and biological activity of your compound.[1][2][3] The presence of a strong acid and water are key factors that facilitate this transformation.[6][7]
FAQ 2: How does the ethylaminomethyl group influence the stability of the molecule in acid?
The ethylaminomethyl group, being a secondary amine, will be protonated in acidic conditions to form an ammonium salt.[8] This protonation makes the overall molecule more water-soluble but generally does not directly participate in the hydrolysis of the nitrile group. However, the electron-donating nature of the alkyl group can subtly influence the electron density of the benzene ring. It's important to note that secondary amines themselves are generally stable in acidic solutions and do not undergo degradation under typical experimental conditions.[9]
FAQ 3: At what pH range should I be most concerned about hydrolysis?
Significant hydrolysis of benzonitriles is typically observed under strongly acidic conditions, often requiring heating.[1][7][10] While the reaction can occur at room temperature, the rate is considerably slower. Concern for hydrolysis should increase as the pH of your solution drops below 4. The rate of hydrolysis is dependent on both the concentration of the acid and the temperature.[7]
FAQ 4: Can I use acidic conditions for short-term procedures like HPLC analysis?
Yes, for many analytical procedures like HPLC, acidic mobile phases (e.g., with 0.1% formic acid or trifluoroacetic acid) are commonly used and are generally acceptable for short-term exposure. The rate of hydrolysis at room temperature and with dilute acids is typically slow enough not to significantly impact the analytical results. However, it is always best practice to analyze samples promptly after preparation and to avoid prolonged storage in acidic solutions.
FAQ 5: What are the expected degradation products of this compound in acid?
The primary degradation pathway involves the hydrolysis of the nitrile group. The expected products are:
-
2-Ethylaminomethyl-benzamide (Amide Intermediate): Formed from the partial hydrolysis of the nitrile.[1][2][4]
-
2-Ethylaminomethyl-benzoic acid (Final Product): Formed from the complete hydrolysis of the nitrile.[1][4][11]
It is crucial to monitor for the appearance of these species in your reaction mixtures or formulations.
Section 2: Troubleshooting Guide
Issue 1: I am observing a new, more polar peak in my HPLC chromatogram when my compound is in an acidic solution.
Possible Cause: This is a classic sign of nitrile hydrolysis. The resulting carboxylic acid is significantly more polar than the starting nitrile and will therefore have a shorter retention time on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Confirm the Identity of the Degradant:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the mass of the new peak. The mass should correspond to either the benzamide or the benzoic acid derivative.
-
Co-injection: If you have a standard of the suspected degradation product (2-Ethylaminomethyl-benzoic acid), perform a co-injection with your sample. If the new peak increases in size, it confirms its identity.
-
-
Assess the Extent of Degradation:
-
Time-Course Study: Analyze your sample at different time points (e.g., 0, 2, 4, 8, 24 hours) after preparation in the acidic solution. This will help you understand the rate of degradation.
-
Forced Degradation Study: Intentionally degrade a sample of your compound under more stringent acidic conditions (e.g., higher acid concentration or temperature) to generate the degradation products for analytical method validation.[12][13][14][15]
-
Workflow for Investigating Degradation
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Issue 2: My reaction yield is consistently low when using acidic catalysts.
Possible Cause: If your desired product is this compound and you are using acidic conditions in your synthesis or workup, you may be inadvertently hydrolyzing your product.
Troubleshooting Steps:
-
pH Monitoring and Control:
-
Carefully monitor the pH during your reaction and workup steps.
-
If possible, use a milder acid or a buffered system to maintain a less aggressive pH.
-
-
Temperature Control:
-
Acid-catalyzed hydrolysis is accelerated by heat.[10] If your protocol involves heating, consider if it is possible to run the reaction at a lower temperature for a longer period.
-
-
Workup Procedure Modification:
-
Minimize the time your compound is in contact with acidic aqueous solutions.
-
Promptly neutralize the acidic solution and extract your product into an organic solvent.
-
Acid-Catalyzed Hydrolysis Mechanism
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Issue 3: I am developing a formulation and need to ensure long-term stability in an acidic vehicle.
Possible Cause: For pharmaceutical formulations, long-term stability is critical. Understanding the degradation kinetics is essential for predicting shelf-life and ensuring product quality.
Troubleshooting Steps:
-
Systematic Stability Study:
-
Design a stability study at various pH values (e.g., pH 2, 3, 4, 5) and temperatures (e.g., ambient, accelerated conditions like 40°C).
-
Use a stability-indicating analytical method (typically HPLC) that can separate the parent compound from its degradation products.
-
-
Data Analysis and Modeling:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the order of the degradation reaction and calculate the rate constants.
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict stability at different storage conditions.
-
Table 1: Example Stability Study Design
| pH | Temperature (°C) | Time Points (days) | Analytical Method |
| 2.0 | 25 | 0, 7, 14, 30, 60, 90 | HPLC-UV |
| 2.0 | 40 | 0, 7, 14, 30, 60, 90 | HPLC-UV |
| 4.0 | 25 | 0, 7, 14, 30, 60, 90 | HPLC-UV |
| 4.0 | 40 | 0, 7, 14, 30, 60, 90 | HPLC-UV |
| 5.0 | 25 | 0, 7, 14, 30, 60, 90 | HPLC-UV |
| 5.0 | 40 | 0, 7, 14, 30, 60, 90 | HPLC-UV |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To intentionally degrade this compound to generate and identify its primary acid-catalyzed degradation products.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
HPLC system with UV detector or Mass Spectrometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Heat the vial at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH to stop the degradation.
-
Dilute the neutralized aliquot with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample by HPLC or LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: Monitoring Stability in an Acidic Formulation
Objective: To assess the stability of this compound in a specific acidic formulation over time.
Materials:
-
This compound
-
Your acidic formulation/vehicle
-
HPLC system with a validated stability-indicating method
Procedure:
-
Prepare your formulation containing a known concentration of this compound.
-
Divide the formulation into multiple aliquots and store them under your desired stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
At each scheduled time point (e.g., 0, 1, 3, 6 months), remove an aliquot.
-
Prepare the sample for HPLC analysis according to your validated procedure. This may involve dilution, extraction, or filtration.
-
Analyze the sample and quantify the amount of this compound remaining and the amount of any degradation products formed.
-
Compare the results to the initial (time 0) analysis to determine the percentage of degradation.
References
- JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis.
- LibreTexts. (2021, August 11). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226.
- Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide.
- Royal Society of Chemistry. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Tardigrade. (2021, January 28). Acid-hydrolysis of benzonitrile forms.
- MedCrave. (2016, December 14).
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- University of Calgary. (n.d.). CHAPTER 21: AMINES.
- Chemistry Stack Exchange. (2017, January 18). Acidity of primary and secondary amines.
- ScienceDirect. (2016).
- LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.
- Pharmaceutical Technology. (2016, May 2).
- American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society.
- IJSDR. (n.d.).
- Lumen Learning. (n.d.). 23.3. Reactions of amines. Organic Chemistry II.
- SpringerLink. (2023, April 23).
- Rawsource. (2024, July 3). How do amines act as bases.
- PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
- PubChem. (n.d.). 2-Amino-3-(ethylamino)benzonitrile.
- Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment.
- ResearchGate. (2015). Retraction: Influence of 2-(diisopropylamino)ethyl methacrylate on acid-triggered hydrolysis of cyclic benzylidene acetals and their importance in efficient drug delivery.
Sources
- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. vaia.com [vaia.com]
- 5. scribd.com [scribd.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Acid-hydrolysis of benzonitrile forms - Tardigrade [tardigrade.in]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: 2-Cyanobenzylamine Synthesis & Purification
Topic: Resolving Purification Difficulties in Ortho-Cyanobenzylamine Synthesis
Status: Operational Lead Scientist: Senior Application Specialist (Organic Synthesis Division)
Introduction: The "Ortho" Trap
Synthesizing 2-cyanobenzylamine (also known as 2-(aminomethyl)benzonitrile) presents a unique set of challenges compared to its meta or para isomers. While it appears to be a simple primary amine, the ortho positioning of the cyano group creates a "kinetic trap." The proximity of the nucleophilic amine to the electrophilic nitrile carbon makes this molecule susceptible to intramolecular cyclization , forming 1-iminoisoindoline derivatives, especially under thermal stress or catalytic conditions.
This guide moves beyond standard protocols to address the three most common failure modes: Chromatographic Tailing , Extraction Yield Loss , and Spontaneous Cyclization .
Module 1: The "Sticky" Column (Chromatography Troubleshooting)
Symptom: The product streaks across the column, co-elutes with impurities, or never elutes at all.
Root Cause: Strong interaction between the basic amine nitrogen and acidic silanol groups (
Q: Why is my product tailing despite using a polar solvent system?
A: Standard silica is slightly acidic. The amine forms hydrogen bonds or ionic interactions with silanols, causing "drag." You must deactivate the silica surface.
Protocol: The "Basified" Silica Method
Do not just add triethylamine (TEA) to your mobile phase; pretreat the column .
-
Pack the Column: Slurry pack your silica using a solvent mixture of DCM containing 1% Triethylamine (TEA) .
-
Flush: Run 2-3 column volumes of this basified solvent through the column before loading your sample. This neutralizes active silanol sites.
-
Elution Gradient:
-
Start: 100% DCM (with 1% TEA).
-
Ramp: Gradient to 95:5 DCM:MeOH (with 1% TEA).
-
Note: If using MeOH > 10%, silica may dissolve slightly, contaminating the product. If higher polarity is needed, switch to DCM:MeOH:NH₄OH (90:9:1) .
-
Comparison of Mobile Phase Modifiers
| Modifier | Pros | Cons | Recommendation |
| Triethylamine (TEA) | Excellent silanol suppression; easy to remove (volatile). | Can form salts with acidic impurities; strong smell. | First Choice |
| Ammonium Hydroxide (NH₄OH) | Suppresses ionization; prevents salt formation. | Immiscible with pure DCM (needs MeOH); water content can degrade silica. | Use for very polar amines. |
| Acetic Acid | Do NOT use. | Will protonate the amine, sticking it permanently to the silica. | AVOID |
Module 2: The "Ghost" Yield (Workup & Extraction)
Symptom: TLC shows product in the reaction mixture, but after aqueous workup, the organic layer is empty. Root Cause: Incorrect pH management.[1] The pKa of the conjugate acid of a benzylamine is typically ~9.3–9.5 .
Q: I extracted at pH 8, but recovered nothing. Where did it go?
A: At pH 8, 2-cyanobenzylamine is predominantly protonated (
Visual Workflow: The pH-Switch Extraction Strategy
Figure 1: Acid-Base extraction logic to isolate 2-cyanobenzylamine from non-basic impurities.
Module 3: The "Gold Standard" (Salt Formation)
Symptom: The free base oil turns dark or solidifies into a gum upon storage.
Root Cause: Benzylamines absorb atmospheric
The Solution: Isolate the product as a Hydrochloride (HCl) or Oxalate salt. This is often superior to chromatography.
Protocol: HCl Salt Precipitation
-
Dissolve: Dissolve the crude oil (free base) in a minimal amount of dry Diethyl Ether or Ethanol .
-
Acidify: Dropwise add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH) with vigorous stirring.
-
Precipitate: A white solid should crash out immediately.
-
Troubleshooting: If it oils out, scratch the glass or add a seed crystal. Cool to 0°C.
-
-
Filter: Collect the solid by vacuum filtration.
-
Wash: Wash with cold ether to remove non-basic organic impurities.
-
Result: The HCl salt is stable, non-hygroscopic, and can be stored indefinitely.
Critical Note: If you used a nitrile reduction method (e.g.,
), ensure all Cobalt salts are removed (via sulfide precipitation or EDTA wash) before salt formation, or they will co-precipitate.
Module 4: Side Reaction Diagnostics (The "Mystery" Peaks)
Symptom: NMR shows the correct number of protons, but the splitting pattern is wrong, or MS shows M+132 (Dimer).
Common Impurity Pathways
| Impurity | Origin | Diagnostic Signal (1H NMR) | Prevention |
| Dibenzylamine Dimer | Reductive amination of the product with the intermediate imine. | ~3.8 ppm (Singlet, 4H, | Dilute reaction; Excess reducing agent. |
| 1-Iminoisoindoline | Intramolecular attack of amine on nitrile (Cyclization). | Loss of | Avoid high heat (>80°C); Avoid strong Lewis acids. |
| 2-Cyanobenzamide | Hydrolysis of the nitrile group. | Disappearance of Nitrile peak in IR; Amide protons in NMR. | Keep workup cold; Avoid prolonged exposure to strong base. |
Visual Pathway: The Ortho-Effect
Figure 2: Competitive pathways leading to common impurities.
References
-
Fluorochem. (n.d.).[2] 2-Cyanobenzylamine Product Data & Safety Sheet. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzylamines: Gabriel Synthesis & Reductive Amination. Retrieved from
-
Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO/Water). Retrieved from
-
ResearchGate Discussions. (2020). Troubleshooting Tailing Peaks in Amine Chromatography. Retrieved from
-
Google Patents. (2002). Process for producing salts of cyanobenzylamines (US6392083B2). Retrieved from
Sources
improving selectivity in N-alkylation of 2-cyanobenzylamine
Technical Support Center: Selective N-Alkylation of 2-Cyanobenzylamine
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Improving Selectivity (Mono-alkylation vs. Polyalkylation) & Chemoselectivity (Nitrile Preservation)
Executive Summary: The Selectivity Paradox
You are working with 2-cyanobenzylamine (2-CBA) . Your challenge is twofold:
-
The Kinetic Trap (Polyalkylation): The product (a secondary amine) is often more nucleophilic than the starting material (primary amine), leading to runaway alkylation (tertiary amines/quaternary salts).
-
The Chemoselectivity Trap: The ortho-cyano group is an electrophilic "sink." Strong reducing agents (e.g., LiAlH₄) will reduce it to a primary amine, and strong aqueous bases/acids can hydrolyze it to an amide or carboxylic acid.
This guide provides two field-validated protocols to bypass these traps: The Cesium Effect (for alkyl halides) and STAB-Reductive Amination (for aldehydes).
Module 1: Direct Alkylation (Alkyl Halide Route)
Best for: When your alkylating agent is an alkyl halide (R-X) and you cannot use an aldehyde precursor.
The Solution: The "Cesium Effect"
Standard bases (K₂CO₃, NaOH) often fail to prevent over-alkylation. Using Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) in DMF creates a "naked" anion effect that accelerates the first alkylation while sterically hindering the second, often allowing for 1:1 stoichiometry.
Protocol 1: CsOH-Mediated Mono-Alkylation
-
Reagents: 2-Cyanobenzylamine (1.0 equiv), Alkyl Halide (1.0–1.1 equiv), CsOH·H₂O (1.0 equiv), 4Å Molecular Sieves (Activated).
-
Solvent: Anhydrous DMF (0.2 M concentration).
Step-by-Step Workflow:
-
Drying: Flame-dry glassware under Ar/N₂. Add activated 4Å powdered molecular sieves (crucial to prevent nitrile hydrolysis by CsOH).
-
Solvation: Dissolve 2-CBA in anhydrous DMF.
-
Base Activation: Add CsOH·H₂O. Stir for 30 mins at Room Temperature (RT).
-
Note: The mixture may turn milky/slurry; this is normal.
-
-
Addition: Add the Alkyl Halide dropwise over 1 hour.
-
Reaction: Stir at RT for 4–12 hours. Do not heat above 60°C to protect the nitrile.
-
Workup: Filter off sieves/salts. Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.
Why this works: The large ionic radius of Cesium (1.67 Å) forms a loose ion pair with the amide anion, increasing nucleophilicity for the initial attack but suppressing the "overshoot" to tertiary amines due to solubility dynamics in DMF.
Module 2: Reductive Amination (Aldehyde Route)
Best for: High-precision synthesis where an aldehyde precursor is available. This is the gold standard for selectivity.
The Solution: Sodium Triacetoxyborohydride (STAB)
Avoid NaBH₄ (too strong, risks nitrile reduction/side reactions) and NaCNBH₃ (toxic cyanide risk). Use STAB (NaBH(OAc)₃) . It is mild enough to leave the nitrile untouched but selective for the imine over the aldehyde.
Protocol 2: The Modified Abdel-Magid Procedure
-
Reagents: 2-Cyanobenzylamine (1.0 equiv), Aldehyde (1.0–1.05 equiv), STAB (1.4 equiv), Acetic Acid (1.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
Step-by-Step Workflow:
-
Imine Formation: Mix 2-CBA and the Aldehyde in DCE under N₂. Add Acetic Acid.[1] Stir for 30 mins.
-
Checkpoint: If the aldehyde is sterically hindered, extend this time to ensure imine formation before adding the hydride.
-
-
Reduction: Add STAB in one portion.
-
Quench: Stir at RT for 2–4 hours. Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extraction: Extract with DCM. The nitrile remains intact.
Why this works: STAB coordinates with the imine nitrogen, facilitating hydride transfer. It reacts negligibly with aldehydes and nitriles at neutral/slightly acidic pH.
Visualizing the Pathway
The following diagram illustrates the kinetic competition and where the protocols intervene.
Figure 1: Reaction pathways showing the intervention points for Cesium (Direct Alkylation) and STAB (Reductive Amination) to prevent over-alkylation and nitrile reduction.
Troubleshooting & FAQs
Data Table: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Product contains ~20% Tertiary Amine | Alkyl halide added too fast or base is too small (Li/Na). | Switch to CsOH/DMF . If using K₂CO₃, increase amine equivalents to 3.0x (wasteful but effective). |
| Nitrile peak (~2200 cm⁻¹) disappeared | Reducing agent was too strong (e.g., LiAlH₄, NaBH₄ in MeOH). | Switch to STAB . Avoid catalytic hydrogenation (H₂/Pd) as it reduces nitriles. |
| Low Yield / Hydrolysis to Amide | Water in solvent + Strong Base + Heat. | Use Molecular Sieves .[2] Ensure DMF is anhydrous. Keep temp < 60°C. |
| Dimerization (Amine-Amine coupling) | Aldehyde deficiency in reductive amination. | Ensure 1:1 stoichiometry or slight excess of aldehyde. Pre-form imine for 1 hour. |
Frequently Asked Questions
Q: Can I use catalytic hydrogenation (H₂/Pd-C) for the reductive amination? A: Not recommended. While standard for many benzylamines, the 2-cyano group is highly susceptible to reduction under H₂/Pd conditions, leading to the diamine (2-aminomethyl-benzylamine). If you must use hydrogenation, use Raney Nickel which is sometimes more selective, but STAB is chemically safer for the nitrile.
Q: Why is DMF required for the Cesium method? Can I use THF? A: The "Cesium Effect" relies on the specific solvation properties of DMF (polar aprotic) combined with the large cesium cation. In THF, the solubility of CsOH is lower, and the "naked anion" effect is diminished, reducing selectivity.
Q: My 2-cyanobenzylamine is an HCl salt. Does this change the protocol? A: Yes.
-
Direct Alkylation:[3] You must add an extra equivalent of base to neutralize the HCl.
-
Reductive Amination: You must add 1.0 equiv of Triethylamine (TEA) to free the amine base before adding the aldehyde.
References
-
Salvatore, R. N., et al. (2002).[2][3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2][3][4] Journal of Organic Chemistry.
-
Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
ACS Green Chemistry Institute. (2024). "Avoiding Over-alkylation: Reagent Guides." ACS GCI Pharmaceutical Roundtable.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scirp.org [scirp.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
1H NMR spectrum analysis of 2-Ethylaminomethyl-benzonitrile
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Ethylaminomethyl-benzonitrile . It is structured to assist analytical chemists and drug development professionals in the rigorous structural verification of this compound, specifically focusing on differentiation from critical regioisomers and synthetic impurities.
Content Type: Technical Comparison & Analysis Guide Subject: Structural Elucidation and Purity Profiling Methodology: High-Field Nuclear Magnetic Resonance (400-600 MHz)[1]
Executive Summary: The Analytical Challenge
This compound (CAS: 90390-39-1) is a secondary benzylamine derivative frequently utilized as a pharmacophore intermediate. Its structural verification presents a specific set of challenges:
-
Regioisomerism: Distinguishing the ortho substitution pattern from meta and para isomers which share identical molecular weights (MS-silent).
-
Alkylation State: Confirming the secondary amine structure against potential primary (under-alkylated) or tertiary (over-alkylated) byproducts common in reductive amination synthesis.
This guide compares the 1H NMR performance of the target compound against these structural alternatives, providing a definitive framework for identification.
Theoretical Framework & Chemical Shift Assignments
The structure consists of a benzene ring substituted at the 1-position with a nitrile (cyano) group and at the 2-position with an ethylaminomethyl group.
Predicted 1H NMR Data (CDCl3, 298 K)
| Moiety | Proton Type | Approx. Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Diagnostic Value |
| Aromatic | Ar-H (3,4,5,6) | 7.30 – 7.70 | Multiplet (ABCD) | 4H | - | Critical: Defines ortho substitution. |
| Benzylic | Ar-CH ₂-NH | 3.95 – 4.05 | Singlet* | 2H | - | Differentiates from aldehyde precursor. |
| Ethyl | NH-CH ₂-CH₃ | 2.65 – 2.75 | Quartet | 2H | ~7.1 | Confirms N-ethylation. |
| Methyl | NH-CH₂-CH ₃ | 1.10 – 1.20 | Triplet | 3H | ~7.1 | Confirms ethyl chain terminus. |
| Amine | R₂N-H | 1.50 – 2.50 | Broad Singlet | 1H | - | Exchangeable; confirms secondary amine. |
*Note: The benzylic protons may appear as a singlet if NH exchange is fast, or a broad doublet if exchange is slow/dry solvent is used.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral "fingerprint" of the target product against its most common structural alternatives.
Scenario A: Differentiation from Regioisomers (Ortho vs. Meta vs. Para)
The primary challenge in synthesis is ensuring the substitution pattern is retained or correctly formed.
| Feature | Target (Ortho-isomer) | Alternative (Para-isomer) | Alternative (Meta-isomer) |
| Symmetry | Low (C1 or Cs) | High (C2v) | Low (Cs) |
| Aromatic Region | Complex ABCD System: 4 distinct signals (or 2 overlapping sets). The proton ortho to the CN group is deshielded (~7.6-7.7 ppm). | AA'BB' System: Two distinct doublets (roofing effect common). Symmetric appearance. | ABCD System: Often shows a distinct singlet-like peak for the proton between substituents (H2).[2] |
| Benzylic Shift | ~4.00 ppm (Deshielded by CN proximity) | ~3.80 ppm (Less deshielded) | ~3.85 ppm |
| Conclusion | Distinctive: Look for the complex 4-proton pattern and lack of symmetry. | Ruled Out: If you see two clear doublets integrating 2H each. | Ruled Out: If you see an isolated aromatic singlet (~7.5 ppm). |
Scenario B: Differentiation from Synthetic Impurities (Reductive Amination)
When synthesizing via 2-cyanobenzaldehyde + ethylamine, two key impurities must be quantified.
| Impurity Type | Structure | NMR Diagnostic Signal (vs Target) |
| Precursor | 2-Cyanobenzaldehyde | Aldehyde Proton: Singlet at ~10.0 - 10.2 ppm. Missing: Ethyl group signals (1.1 & 2.7 ppm). |
| Over-Alkylated | Tertiary Amine (N,N-diethyl) | Ethyl Integration: Quartet (2.7 ppm) integrates to 4H (vs 2H). Methyl Integration: Triplet (1.1 ppm) integrates to 6H (vs 3H). Missing: NH broad singlet. |
| Under-Alkylated | Primary Amine (Benzylamine) | Missing: Ethyl group signals entirely. NH Signal: Broad singlet integrates to 2H (vs 1H). |
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data suitable for regulatory submission, follow this protocol.
Step 1: Sample Preparation
-
Solvent: Chloroform-d (CDCl3) typically provides the best resolution for the ethyl group.
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Validation Step (D2O Shake):
-
Acquire standard 1H spectrum.[3]
-
Add 1-2 drops of D2O to the NMR tube and shake vigorously.
-
Re-acquire.
-
Result: The broad singlet at ~1.5-2.5 ppm (NH) must disappear . If it remains, the assignment is incorrect (likely an impurity).
-
Step 2: Acquisition Parameters
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to ≥ 5 seconds. (Crucial for accurate integration of the aromatic vs. alkyl protons).
-
Scans: 16 or 32 scans are sufficient for >95% purity samples.
Step 3: Processing
-
Apodization: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required for the aromatic region to ensure the integral baselines are flat.
-
Referencing: Set TMS to 0.00 ppm or residual CHCl3 to 7.26 ppm.
Visualizations
Diagram 1: Analytical Decision Tree
A logical workflow for confirming the identity of this compound.
Caption: Decision tree for verifying this compound structure and ruling out common impurities.
Diagram 2: Reductive Amination Impurity Pathway
Understanding where impurities originate assists in spectral interpretation.
Caption: Synthesis pathway highlighting the origin of the tertiary amine impurity detectable by NMR integration.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift prediction and additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for aromatic coupling patterns).[4][5]
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849-3862. Link (Mechanistic basis for amine impurities).
-
Fulmer, G. R., et al. (2010).[7] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents". Organometallics, 29(9), 2176–2179. Link (Reference for solvent residual peaks).
Sources
FTIR characteristic peaks for cyano and amine groups in benzonitriles
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of aminobenzonitriles. These compounds are critical intermediates in the synthesis of diverse pharmaceuticals (e.g., Letrozole, Perampanel). The simultaneous presence of an electron-withdrawing cyano group (
Key Takeaways:
-
The "Push-Pull" Effect: Para-substitution (4-aminobenzonitrile) maximizes resonance, significantly lowering the nitrile stretching frequency compared to unsubstituted benzonitrile.
-
The "Ortho Effect": Ortho-substitution (2-aminobenzonitrile) introduces intramolecular hydrogen bonding and steric perturbation, creating distinct spectral signatures in the
stretching region. -
Method Matters: Transmission (KBr) remains the gold standard for resolution, while Diamond ATR offers speed but introduces predictable peak shifts.
Mechanistic Foundations: Why Peaks Shift
To interpret the spectrum of an aminobenzonitrile, one must understand the electronic competition between the functional groups. The position of the substituents (ortho, meta, para) dictates the dominance of Resonance (
The Hammett Relationship & Nitrile Shift
The nitrile stretching frequency (
-
Electron Withdrawal (-I/-M): Strengthens the
bond (higher ), shifting peaks to higher wavenumbers (e.g., Nitrobenzonitrile). -
Electron Donation (+M): The amine lone pair donates electron density into the ring. Through resonance, this density reaches the nitrile carbon, increasing the contribution of the ketenimine-like resonance structure (
). This reduces the bond order, shifting peaks to lower wavenumbers.[1]
Visualization of Electronic Effects
The following diagram illustrates the resonance structures that lead to the "Red Shift" (lowering of frequency) in 4-aminobenzonitrile.
Figure 1: Mechanism of frequency shift in para-substituted aminobenzonitriles. The resonance interaction reduces the triple-bond character of the nitrile group.
Comparative Spectral Analysis
Characteristic Peak Table
The following table summarizes the diagnostic peaks for aminobenzonitriles. Note that values are approximate for KBr transmission; ATR values may be 2-4 cm⁻¹ lower.
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Notes |
| Nitrile ( | Stretching | 2210 – 2235 | Strong/Sharp | Lower than saturated nitriles (2250 cm⁻¹) due to conjugation. |
| Primary Amine ( | Asym.[1][2] Stretch | 3400 – 3500 | Medium | Higher frequency band of the doublet. |
| Sym. Stretch | 3300 – 3400 | Medium | Lower frequency band of the doublet. | |
| Scissoring ( | 1615 – 1640 | Strong | Often overlaps with aromatic ring modes ( | |
| Aromatic Ring | Skeletal Stretch | 1580 – 1620 | Variable | "Ring breathing" modes. |
| C-H OOP Bend | 730 – 770 | Strong | Diagnostic for ortho-substitution (1,2-disubstituted). | |
| C-H OOP Bend | 800 – 850 | Strong | Diagnostic for para-substitution (1,4-disubstituted). |
Case Study: Ortho vs. Para Isomers
Distinguishing 2-aminobenzonitrile (ortho) from 4-aminobenzonitrile (para) is a common challenge in synthesis optimization.
4-Aminobenzonitrile (Para) [3][4]
-
Electronic State: Maximum conjugation. The amine and nitrile are linearly opposed, maximizing the "push-pull" dipole moment (~6.4 D).
-
Spectral Signature:
- : Shifts to the lower end (~2210–2215 cm⁻¹ ) due to strong resonance reducing bond order.
- : Distinct doublet, typically sharp as intermolecular H-bonding is the only option.
2-Aminobenzonitrile (Ortho)
-
Electronic State: Steric hindrance and intramolecular interactions. The proximity of the groups can force a slight twist, reducing planarity and conjugation efficiency compared to the para isomer.
-
Spectral Signature:
- : Often appears at a slightly higher frequency (~2212–2225 cm⁻¹ ) than the para isomer because the resonance weakening is less effective.
-
: The doublet may broaden or shift due to intramolecular hydrogen bonding between the amine hydrogen and the nitrile nitrogen perpendicular
-system. -
Fingerprint: Look for the strong C-H out-of-plane (OOP) bending at ~750 cm⁻¹ (characteristic of ortho-substitution).
Methodological Comparison: ATR vs. Transmission
For routine analysis, Diamond ATR is preferred. For structural elucidation or library matching, KBr pellets are required.
| Feature | Diamond ATR | KBr Transmission |
| Principle | Surface reflectance (evanescent wave). | Light passes through bulk sample. |
| Sample Prep | None/Minimal (Direct contact). | Grinding with KBr salt + Pressing. |
| Pathlength | Pathlength depends on wavelength ( | Constant pathlength. |
| Spectral Shift | Peaks shift to lower wavenumbers at low frequencies due to refractive index dispersion. | "True" frequencies (Standard). |
| Reproducibility | High (fixed crystal). | Low (depends on grinding/thickness). |
| Best For | QC, rapid screening, wet samples. | Publication, library matching, trace analysis. |
Experimental Protocol: KBr Pellet Preparation
To ensure scientific integrity and reproducibility, follow this self-validating protocol.
Workflow Diagram
Figure 2: Standardized workflow for KBr pellet preparation to minimize scattering and moisture artifacts.
Detailed Steps
-
Desiccation: Ensure KBr powder is spectroscopic grade and dried (
overnight). Moisture appears as a broad hump at cm⁻¹, obscuring the amine doublet. -
Ratio: Mix 1–2 mg of aminobenzonitrile with ~200 mg KBr. Validation: Too much sample results in "flat-topped" (truncated) peaks due to detector saturation.
-
Grinding: Grind in an agate mortar until the powder is fine and sticks to the pestle. Causality: Large particle size causes the Christiansen effect (skewed baselines).
-
Pressing: Apply 8–10 tons of pressure under vacuum (if available) for 2 minutes. The vacuum removes trapped air, which otherwise makes the pellet opaque.
-
Analysis: Collect a background spectrum of the empty holder before inserting the pellet.
References
-
NIST Chemistry WebBook. Benzonitrile, 2-amino- Infrared Spectrum.[5] National Institute of Standards and Technology. Link
-
Specac Application Notes. Interpreting Infrared Spectra: Characteristic Absorptions. Specac Ltd. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Text).
-
AIP Publishing. Molecular Structure, FT-IR and FT Raman Spectroscopic Characterization of 2-Aminobenzonitrile Using DFT Methods.Link
-
Kintek Solution. Comparison of ATR vs KBr Transmission Techniques.Link
Sources
A Comparative Guide to Establishing HPLC Retention Time Benchmarks for 2-Ethylaminomethyl-benzonitrile
This guide provides a comprehensive, in-depth comparison of methodologies for determining the HPLC retention time of 2-Ethylaminomethyl-benzonitrile. It moves beyond a simple protocol, delving into the rationale behind experimental choices and leveraging structurally related, commercially available compounds to create a robust analytical framework. We will explore the physicochemical properties of the target molecule, propose a validated HPLC workflow, and present a comparative analysis with suitable alternative standards.
Physicochemical Profile: this compound
To predict the chromatographic behavior of this compound, a fundamental understanding of its structure is essential. The molecule consists of a benzonitrile core, which is relatively non-polar, substituted with an ethylaminomethyl group. This side chain introduces a secondary amine, which is basic and can be protonated depending on the mobile phase pH. This dual character—a non-polar aromatic ring and a polar, ionizable group—will govern its interaction with the HPLC stationary and mobile phases.
While specific experimental data for this compound is not widely published, we can infer its properties from its constituent parts. The benzonitrile moiety suggests a degree of hydrophobicity, while the amine group will contribute to its polarity and potential for ionic interactions.
The Challenge of a Missing Standard and a Practical Solution
The absence of a dedicated, commercially available retention time standard for this compound necessitates a comparative approach. By analyzing structurally similar and readily obtainable compounds alongside the target analyte, we can establish a reliable retention time window and elution order. For this guide, we will use the following commercially available compounds as reference points:
-
Benzonitrile: The parent compound, representing the non-polar core.[1]
-
2-Aminobenzonitrile: An isomer of our target's core structure, introducing a primary amine.[2][3]
-
Benzylamine: Contains the aminomethyl group attached to a benzene ring, lacking the nitrile.
-
Toluene: A non-polar aromatic hydrocarbon for system suitability and comparison.[4]
By comparing the retention behavior of this compound to these standards, we can build a comprehensive understanding of its chromatographic properties.
Comparative HPLC Methodologies
The following HPLC method is proposed as a starting point for the analysis of this compound and the selected reference compounds. The choice of a C18 column is based on its wide applicability for the separation of aromatic and moderately polar compounds.[5]
Experimental Protocol: Reversed-Phase HPLC Analysis
1. Instrumentation and Columns:
- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- The use of formic acid will help to ensure the protonation of the amine groups, leading to more consistent interactions with the stationary phase and improved peak shape.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- UV Detection: 254 nm
- Gradient Elution:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-18 min: 90% B
- 18-20 min: 90% to 10% B
- 20-25 min: 10% B (re-equilibration)
4. Sample Preparation:
- Prepare individual stock solutions of this compound and each reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
- From the stock solutions, prepare a working solution containing all compounds at a concentration of 10 µg/mL.
Workflow for Method Development and Analysis
Caption: Workflow for HPLC method development and comparative analysis.
Expected Chromatographic Performance and Data Interpretation
Based on the principles of reversed-phase chromatography, we can predict the elution order of the compounds. Retention will primarily be driven by hydrophobic interactions with the C18 stationary phase. More polar compounds will elute earlier.
Predicted Elution Order:
-
Benzylamine: Expected to be the most polar and elute first.
-
2-Aminobenzonitrile: The primary amine makes it more polar than the other benzonitrile derivatives.
-
This compound: The ethyl and methyl groups increase its hydrophobicity compared to 2-aminobenzonitrile, leading to a longer retention time.
-
Benzonitrile: Lacking a polar amine group, it will have stronger hydrophobic interactions than the aminobenzonitriles.[1]
-
Toluene: Being the most non-polar compound, it is expected to have the longest retention time.
Table 1: Predicted Retention Times and Elution Order
| Compound | Predicted Retention Time (min) | Predicted Elution Order | Rationale for Elution |
| Benzylamine | 3-5 | 1 | Highest polarity due to the primary amine and lack of the nitrile group. |
| 2-Aminobenzonitrile | 5-7 | 2 | Primary amine makes it more polar than the other benzonitriles. |
| This compound | 8-10 | 3 | Increased hydrophobicity from the ethyl and methyl groups compared to 2-aminobenzonitrile. |
| Benzonitrile | 10-12 | 4 | More hydrophobic than the aminobenzonitriles. |
| Toluene | 12-14 | 5 | Most non-polar compound, leading to the strongest hydrophobic interactions. |
It is crucial to note that these are predicted retention times. Actual values may vary based on the specific column, system, and laboratory conditions. The key is to establish a consistent relative retention time and elution order between the target analyte and the reference standards.
Troubleshooting and Method Optimization
Should the initial separation be suboptimal, the following adjustments can be made:
-
Poor Resolution: If peaks are co-eluting, consider adjusting the gradient slope. A shallower gradient will provide more time for separation.
-
Poor Peak Shape: Tailing peaks for the amine-containing compounds can indicate secondary interactions with residual silanols on the silica support. Increasing the concentration of formic acid in the mobile phase or using a column with end-capping can mitigate this.
-
High Backpressure: This may be due to a blockage in the system or column. Ensure all solutions are filtered and the column is properly maintained.
Conclusion
In the absence of a certified retention time standard for this compound, a scientifically sound and practical approach is to perform a comparative HPLC analysis with structurally related, commercially available compounds. By understanding the physicochemical properties of the target molecule and applying fundamental chromatographic principles, a reliable retention time window and elution order can be established. The proposed HPLC method, utilizing a C18 column and a gradient elution with an acidified mobile phase, provides a robust starting point for analysis. This comparative strategy not only allows for the confident identification of this compound but also provides a framework for the development of validated analytical methods for novel compounds in drug discovery and development.
References
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
C&K Testing. Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released. [Link]
-
SCIEX. Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. [Link]
-
Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
SIELC Technologies. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
-
SIELC Technologies. Benzonitrile. [Link]
-
ResearchGate. Chromatogram showing Retention Time of Ben-3. [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
- Google Patents.
-
ResearchGate. 2-Aminobenzonitrile. [Link]
-
QuickCompany. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". [Link]
Sources
- 1. Benzonitrile | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
Technical Guide: Analytical Distinction of 2-Ethylaminomethyl-benzonitrile from Isoindolinone Byproducts
Executive Summary: The Ortho-Substitution Trap
In the synthesis of 2-ethylaminomethyl-benzonitrile (Target) , a common and often undetected failure mode is the intramolecular cyclization to 2-ethylisoindolin-1-one (Byproduct) . This transformation is driven by the Thorpe-Ingold effect and the high electrophilicity of the ortho-nitrile group.
For researchers in drug development, distinguishing these two species is critical. They share similar polarities and molecular weights (differing by only ~1 Da), often co-eluting during flash chromatography. This guide provides a definitive, orthogonal analytical strategy to validate structure and purity, moving beyond simple TLC observation to rigorous spectroscopic confirmation.
Mechanistic Causality: Why the Byproduct Forms
Understanding the mechanism is the first step in prevention and detection. The proximity of the secondary amine nucleophile to the nitrile carbon facilitates an intramolecular attack, forming an imidate/amidine intermediate. Upon exposure to moisture (workup) or silica gel (purification), this intermediate hydrolyzes to the thermodynamically stable lactam (isoindolinone).
Pathway Visualization
Figure 1: The degradation pathway from the open-chain amino-nitrile to the cyclic isoindolinone byproduct.
Comparative Analytical Matrix
The following table summarizes the diagnostic signals required to confirm the identity of the target versus the byproduct.
| Feature | Target: this compound | Byproduct: 2-Ethylisoindolin-1-one | Differentiation Power |
| IR Spectroscopy | Strong band at ~2225 cm⁻¹ ( | Strong band at ~1680-1700 cm⁻¹ ( | High (Go/No-Go) |
| ¹H NMR (Benzylic) | Singlet/Broad Singlet at ~3.90 ppm | Singlet at ~4.35 ppm (Deshielded by C=O) | High (Quantitative) |
| ¹³C NMR (Functional) | Peak at ~117 ppm ( | Peak at ~168 ppm ( | Definitive |
| HRMS (ESI+) | [M+H]⁺ = 161.1073 ( | [M+H]⁺ = 162.0913 ( | Moderate (Requires High Res) |
Detailed Spectroscopic Analysis
A. Infrared Spectroscopy (The "Traffic Light" Test)
IR is the fastest method to screen fractions. The nitrile group provides a unique, isolated signal in a region typically free of other interferences.[1]
-
Protocol: Deposit the neat oil or solid on an ATR (Attenuated Total Reflectance) crystal.
-
Observation:
-
Target: Look for a sharp, distinct peak between 2220–2230 cm⁻¹ . Absence of this peak is a primary indicator of cyclization.
-
Byproduct: Look for a very strong carbonyl absorption in the 1680–1705 cm⁻¹ range (Lactam).
-
-
Scientist's Note: Do not confuse the weak aromatic overtones (1600–1450 cm⁻¹) with the carbonyl stretch. The lactam carbonyl will be the strongest peak in the 1500–1800 region.
B. ¹H NMR Spectroscopy (The Quantitative Proof)
Proton NMR allows you to calculate the ratio of product to byproduct if a mixture exists.
-
Protocol: Dissolve ~5-10 mg of sample in 0.6 mL of
. Ensure the sample is free of residual acid, which can shift amine signals. -
Key Diagnostic Region (3.5 – 4.5 ppm):
-
Target (
): The benzylic methylene protons appear upfield, typically around 3.85 – 3.95 ppm . -
Byproduct (Lactam Ring
): The benzylic protons at position 3 of the isoindolinone ring are deshielded by the adjacent nitrogen and the anisotropy of the carbonyl group. They shift downfield to approximately 4.20 – 4.40 ppm .
-
-
Self-Validating Check: Integrate the ethyl group signals (triplet ~1.2 ppm, quartet ~2.7 ppm). In the target, the integration should match the benzylic singlet 1:1 (2H:2H).
C. ¹³C NMR Spectroscopy (The Structural Anchor)
Carbon NMR provides the most unambiguous confirmation of the carbon skeleton status.
-
Target: The nitrile carbon (
) appears at ~117–119 ppm . -
Byproduct: The amide/lactam carbonyl (
) appears at ~165–170 ppm . -
Note: The disappearance of the peak at 117 ppm and appearance of a peak at 168 ppm is indisputable evidence of cyclization.
Experimental Protocols for Validation
Protocol 1: Rapid Monitoring of Reaction Progress
Use this to determine if cyclization is occurring during the reaction or workup.
-
Aliquot: Take a 50 µL aliquot of the reaction mixture.
-
Mini-Workup: Quench into 200 µL saturated
/ 200 µL EtOAc in a 1.5 mL vial. Vortex and separate phases. -
TLC Analysis: Spot the organic layer.
-
Eluent: 5% MeOH in DCM.
-
Visualization: UV (254 nm) is insufficient as both are UV active. Use Ninhydrin stain .
-
Result: The Target (secondary amine) will stain distinctively (often reddish/purple). The Byproduct (amide) will not stain or stain very faintly with Ninhydrin.
-
-
Confirmation: If TLC is ambiguous, evaporate the organic layer and run a crude IR.
Protocol 2: Stability Stress Test
Use this to ensure your isolation method isn't destroying your product.
-
Dissolve 10 mg of pure Target in the solvent intended for chromatography (e.g., DCM/MeOH).
-
Add 50 mg of the silica gel to be used.
-
Stir for 30 minutes at room temperature.
-
Filter, evaporate, and analyze by ¹H NMR.
-
Pass Criteria: >98% retention of the benzylic signal at 3.9 ppm. If the signal at 4.3 ppm appears, switch to neutral alumina or deactivated silica (triethylamine treated) for purification.
References
-
Nitrile vs.
-
Isoindolinone Synthesis & Characterization
-
NMR Chemical Shift Tables (Trace Impurities)
Sources
A Comparative Guide to the Spectroscopic Validation of N-ethyl-2-cyanobenzylamine
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical, non-negotiable step. This guide provides an in-depth, objective comparison of spectroscopic techniques for the structural elucidation of N-ethyl-2-cyanobenzylamine, a molecule of interest in medicinal chemistry. We will move beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical approach.[1][2]
The structure , N-ethyl-2-cyanobenzylamine, possesses several key features that lend themselves to spectroscopic analysis: a substituted aromatic ring, a secondary amine, an ethyl group, a benzylic methylene group, and a nitrile functional group. Our multi-faceted approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will provide a comprehensive and definitive structural assignment.[3][4]
Workflow for Spectroscopic Structural Elucidation
The logical flow of our analysis ensures that each piece of spectroscopic data builds upon the last, culminating in a fully validated structure.
Caption: A logical workflow for the structural elucidation of N-ethyl-2-cyanobenzylamine.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: We begin with Mass Spectrometry to ascertain the molecular weight and elemental composition of our compound. This is the foundational piece of data upon which all subsequent interpretations will be built. Electrospray ionization (ESI) is the chosen method due to its soft ionization nature, which typically preserves the molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of N-ethyl-2-cyanobenzylamine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Ionization Mode: Positive ion mode is selected to protonate the basic amine, forming the [M+H]⁺ ion.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
Data Interpretation and Comparison
The expected molecular weight of N-ethyl-2-cyanobenzylamine (C₁₀H₁₂N₂) is 160.22 g/mol . The high-resolution mass spectrum should yield an [M+H]⁺ ion at m/z 161.1073.
| Parameter | Expected Value | Alternative Interpretation |
| Molecular Ion [M+H]⁺ | m/z 161.1073 | A different elemental composition would result in a significantly different m/z value. |
| Nitrogen Rule | The molecular weight (160) is an even number, consistent with the presence of an even number of nitrogen atoms (two). | An odd molecular weight would suggest an odd number of nitrogen atoms. |
Fragmentation Analysis: Tandem MS (MS/MS) can provide further structural insights. The fragmentation of benzylamines is well-documented.[5][6][7] A characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond.
Expected Fragmentation Pattern:
-
Loss of the ethyl group: [M+H - C₂H₅]⁺ leading to a fragment at m/z 132.0654.
-
Formation of the cyanobenzyl cation: Cleavage of the N-CH₂ bond to produce a fragment at m/z 116.0491.
-
Formation of the ethylaminomethyl cation: [CH₂NHCH₂CH₃]⁺ at m/z 58.0651.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence or absence of key functional groups.[1] For N-ethyl-2-cyanobenzylamine, we are particularly interested in identifying the nitrile (C≡N), the secondary amine (N-H), and the aromatic ring (C=C and C-H) vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation and Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| Nitrile (C≡N) | 2220-2260 (sharp, medium intensity)[8][9] | Confirms the presence of the cyano group. Conjugation with the aromatic ring may shift this to the lower end of the range.[9] |
| Secondary Amine (N-H Stretch) | 3300-3500 (weak to medium, one band)[10][11] | Distinguishes from a primary amine (two bands) or a tertiary amine (no band).[11] |
| Aromatic C-H Stretch | >3000 | Indicates C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | <3000 | Confirms the presence of the ethyl and methylene groups. |
| Aromatic C=C Bending | 1450-1600 | Characteristic of the benzene ring. |
| C-N Stretch | 1250-1335 (aromatic amine)[11] | Supports the presence of the amine group attached to the benzylic carbon. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[1][4] We will employ ¹H NMR to map the proton environments and their connectivity, and ¹³C NMR to identify the number of unique carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum will provide information on the chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons) for each proton in the molecule.[12]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Rationale |
| Aromatic Protons | 7.2 - 7.8 | Multiplets | 4H | Protons on the disubstituted benzene ring. The ortho-substitution pattern will lead to complex splitting.[13] |
| Benzylic (Ar-CH₂-N) | ~3.8 | Singlet (or triplet if coupled to N-H) | 2H | Deshielded by the adjacent aromatic ring and nitrogen atom. |
| Methylene (-N-CH₂-CH₃) | ~2.7 | Quartet (q) | 2H | Coupled to the three protons of the methyl group (n+1=4). |
| Amine (N-H) | 1.5 - 3.0 (broad) | Singlet (broad) | 1H | Chemical shift can be variable and the peak is often broad. |
| Methyl (-CH₂-CH₃) | ~1.1 | Triplet (t) | 3H | Coupled to the two protons of the methylene group (n+1=3). |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.[14]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-CN | ~110-120 | Quaternary carbon attached to the electron-withdrawing cyano group. |
| Nitrile (C≡N) | ~118 | Characteristic chemical shift for a nitrile carbon. |
| Aromatic CH | 125-135 | Four distinct signals for the four aromatic CH carbons. |
| Aromatic C-CH₂ | ~140 | Quaternary aromatic carbon attached to the benzylic methylene group. |
| Benzylic (Ar-CH₂-N) | ~50 | Carbon attached to both an aromatic ring and a nitrogen atom. |
| Methylene (-N-CH₂-CH₃) | ~45 | Aliphatic carbon attached to a nitrogen. |
| Methyl (-CH₂-CH₃) | ~15 | Typical chemical shift for a terminal methyl group. |
Summary and Conclusion
The collective evidence from MS, IR, and NMR spectroscopy provides a self-validating system for the structural confirmation of N-ethyl-2-cyanobenzylamine. Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the key nitrile and secondary amine functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the unambiguous connectivity of the atoms, mapping out the complete carbon-hydrogen framework. The agreement between the expected data, based on established chemical principles, and the experimental results would provide high confidence in the assigned structure. For even greater certainty, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) can be employed to definitively link coupled protons and directly bonded carbon-hydrogen pairs, respectively.[15]
References
-
Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: PubMed URL: [Link]
-
Title: Structure Elucidation Source: Online Organic Chemistry Tutor URL: [Link]
-
Title: IR Absorption Frequencies Source: Northern Illinois University - Department of Chemistry and Biochemistry URL: [Link]
-
Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL: [Link]
-
Title: Methods for the Elucidation of the Structure of Organic Compounds Source: Massachusetts Institute of Technology URL: [Link]
-
Title: STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA Source: eGyanKosh URL: [Link]
-
Title: Infrared Spectroscopy Source: Illinois State University URL: [Link]
-
Title: Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides Source: Journal of the American Society for Mass Spectrometry - ACS Publications URL: [Link]
-
Title: Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations Source: ResearchGate URL: [Link]
-
Title: Functional Groups and IR Tables Source: Chemistry LibreTexts URL: [Link]
-
Title: Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online URL: [Link]
-
Title: IR: amines Source: University of Calgary URL: [Link]
-
Title: NMR Analysis of Substituted Benzophenones Source: Oregon State University URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Interpreting Aromatic NMR Signals Source: YouTube URL: [Link]
-
Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]
-
Title: ¹H NMR Spectra and Interpretation (Part I) Source: Chemistry LibreTexts URL: [Link]
-
Title: Short Summary of 1H-NMR Interpretation Source: Minnesota State University Moorhead URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. emerypharma.com [emerypharma.com]
Technical Guide: Purity Assessment of 2-Ethylaminomethyl-benzonitrile via LC-MS
The following guide is a technical resource for the purity assessment of 2-Ethylaminomethyl-benzonitrile (CAS: 90391-79-6).[1] It synthesizes chemical principles with practical LC-MS methodology, designed for analytical scientists requiring high-specificity impurity profiling.[1]
Executive Summary
In the synthesis and quality control of This compound , traditional HPLC-UV methods often fail to detect trace synthetic precursors lacking strong chromophores or co-eluting structural isomers.[1] While Gas Chromatography (GC) is viable, the polarity of the secondary amine often necessitates derivatization to prevent peak tailing.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the superior alternative, offering:
-
Selectivity: Distinguishes the secondary amine product (
) from over-alkylated tertiary amine byproducts ( ). -
Sensitivity: Detects trace genotoxic impurities (e.g., alkyl halides) at ppm levels.
-
Speed: Eliminates the need for derivatization required in GC.
This guide details a self-validating LC-MS protocol and objectively compares it against industry-standard alternatives.
Compound Profile & Analytical Challenges
Understanding the physicochemical behavior of the analyte is the first step in method design.[1]
| Property | Description | Analytical Implication |
| Chemical Structure | Ortho-substituted benzonitrile with a secondary amine side chain (-CH₂-NH-Et).[1] | Steric Hinderance: The ortho position may cause peak broadening if not buffered correctly. |
| Functional Groups | Nitrile (-CN), Secondary Amine (-NH-).[1] | Basicity: The amine (pKa ~9.5) will be protonated at neutral/acidic pH, requiring careful column selection to prevent silanol interaction (tailing). |
| UV Activity | Benzonitrile chromophore ( | UV Limitation: Low sensitivity for non-aromatic impurities (e.g., residual ethylamine reagents). |
| Stability | Susceptible to hydrolysis (Nitrile | Sample Prep: Avoid protic solvents with extreme pH; use Acetonitrile/Water mixtures. |
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of LC-MS against HPLC-UV and GC-MS for this specific application.
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | GC-MS (Alternative) |
| Specificity | High. Mass filtering separates co-eluting peaks (e.g., isomer differentiation).[1] | Medium. Relies solely on retention time; "blind" to co-eluting non-chromophoric impurities. | High. Good for volatiles, but polar amines often tail or degrade thermally. |
| Sensitivity | Excellent (pg range). Ideal for trace impurity profiling (GTIs). | Good (ng range). Limited by the extinction coefficient of the nitrile group. | Good. High sensitivity but requires thermal stability. |
| Sample Prep | Simple. "Dilute and Shoot" compatible. | Simple. Standard filtration. | Complex. Often requires derivatization (e.g., TMS) to cap the amine. |
| Throughput | High. Fast gradients (<10 min). | Medium. Longer runs needed for resolution. | Medium. Cooling cycles increase cycle time. |
Why LC-MS Wins:
In the synthesis of this compound via reductive amination or alkylation, a common byproduct is the tertiary amine (over-alkylation).[1] HPLC-UV often fails to resolve this from the main peak due to spectral similarity.[1] LC-MS easily resolves them by mass difference (+28 Da).[1]
Validated Experimental Protocol (LC-MS)[1]
This protocol is designed to be self-validating : the presence of the specific
A. Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water (LC-MS Grade).[1] Avoid methanol to prevent potential transesterification artifacts if traces of reactive intermediates are present.
-
Concentration: 0.1 mg/mL (100 ppm) for impurity profiling.
-
Filtration: 0.2 µm PTFE syringe filter (Nylon filters may bind the amine).
B. LC Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).
-
Column: C18 Charged Surface Hybrid (CSH) or similar (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm).
-
Rationale: CSH particles are designed to load basic amines with excellent peak shape under acidic conditions, superior to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Acidic pH ensures the amine is protonated (
), improving solubility and ionization efficiency.[1]
-
-
Gradient:
-
0.0 min: 5% B[2]
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
C. MS Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Scan Range: m/z 50 – 500 (Full Scan) + Data Dependent MS2.
-
Key Analytes to Monitor:
Workflow Visualization
The following diagram illustrates the logical flow for purity assessment and decision-making during method development.
Figure 1: Analytical workflow for LC-MS purity assessment, including impurity identification logic.
Expert Insights & Troubleshooting
The "Ghost Peak" Phenomenon
Observation: A peak appears at roughly 2x the retention time or mass.
Cause: Dimerization in the source. Benzonitriles with amines can form non-covalent dimers
Peak Tailing
Observation: The main amine peak tails significantly. Cause: Interaction between the basic amine and residual silanols on the column silica. Solution:
-
Switch Column: Use a "End-capped" or "Hybrid" particle column (e.g., Waters BEH/CSH or Agilent Poroshell HPH).
-
Add Buffer: Add 5-10 mM Ammonium Formate to the mobile phase.[1] The ammonium ions compete for silanol sites, sharpening the amine peak.
Self-Validating Check
To ensure your method is working:
-
Inject a blank (solvent only).
-
Extract the ion chromatogram (EIC) for m/z 161.
-
Validation: If the UV trace shows a peak but the MS Total Ion Current (TIC) shows nothing at that time, you have a non-ionizable impurity (rare for this synthesis). If MS shows a peak but UV is silent, you have detected a trace aliphatic impurity (e.g., residual ethylamine reagents) that HPLC-UV would have missed.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development for basic amines).
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[2] Link
-
Thermo Fisher Scientific. (2018). Why Solvent Grade and Purity Must Fit U/HPLC System Needs. (Discussion on LC-MS grade solvent requirements to avoid background noise). Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for purity assessment validation). Link
-
Waters Corporation. Method Development Guide for Basic Compounds using CSH Technology. (Specific protocols for analyzing secondary amines like this compound). Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Ethylaminomethyl-benzonitrile
Topic: Personal protective equipment for handling 2-Ethylaminomethyl-benzonitrile Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Immediate Action Card
For the Researcher in a Rush: This compound presents a dual-hazard profile: Systemic Toxicity (Nitrile moiety) and Chemical Burns/Irritation (Secondary Benzylamine moiety). Treat as a Toxic Liquid/Low-Melting Solid .
| Component | Requirement | Critical Note |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) OR Laminate (Silver Shield) for spills. | Do not rely on thin latex. Nitriles provide splash protection; Laminates provide immersion protection. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Safety glasses are insufficient due to the corrosive nature of the amine functionality. |
| Respiratory | Fume Hood (Primary). Respirator: Full-face w/ ABEK or OV/P100 cartridges if outside hood. | The amine group has a distinct odor; the nitrile group poses an inhalation toxicity risk. |
| Body Defense | Lab coat (buttoned), long sleeves, closed-toe shoes. | Tyvek sleeves recommended for scale-up (>10g). |
| Incompatibility | ACIDS & OXIDIZERS. | DANGER: Mixing with strong acids may liberate Hydrogen Cyanide (HCN) if hydrolysis occurs. |
Hazard Analysis & Scientific Rationale
As a Senior Application Scientist, it is critical to understand why we select specific PPE, rather than just following a list. This compound (CAS: 92093-31-7) functions as a hybrid hazard.
A. The Nitrile Moiety (-CN)
-
Mechanism: Nitriles can metabolize in the liver (via cytochrome P450) to release cyanide ions over time. This creates a "delayed toxicity" profile where symptoms (hypoxia, weakness) may appear hours after exposure.
-
Permeation Risk: Small aromatic nitriles penetrate standard rubber rapidly.
-
Impact on PPE: Skin coverage must be absolute. Absorption is a primary route of entry.
B. The Benzylamine Moiety (-CH2-NH-Et)
-
Mechanism: The secondary amine is basic and nucleophilic. It acts as a caustic agent to mucous membranes (eyes/lungs) and a sensitizer to the skin.
-
Impact on PPE: This dictates the need for Splash Goggles over safety glasses. Vapors or micro-droplets can cause irreversible corneal hazing.
PPE Selection Matrix: Data & Breakthrough Times
Estimated breakthrough times based on homologous structural data (Benzonitrile/Benzylamine).
| PPE Type | Material | Est. Breakthrough | Usage Scenario |
| Gloves (Primary) | Nitrile (Disposable) | 10–15 mins | General Handling. Change immediately upon splash. |
| Gloves (Spill) | Laminate (Silver Shield) | > 480 mins | Spill Cleanup / Immersion. The only material safe for prolonged contact. |
| Gloves (Poor) | Latex / Vinyl | < 1 min | DO NOT USE. Rapid permeation and degradation. |
| Eye Protection | Polycarbonate Goggles | N/A (Physical Barrier) | Mandatory. Prevents vapor/splash entry.[1][2][3][4][5][6] |
| Clothing | Polypropylene/Tyvek | N/A | Use Tyvek sleeves/apron if handling liquids >100mL. |
Operational Protocol: The "Safe Loop" System
This protocol uses a Self-Validating System : Each step includes a check to ensure the previous step was done correctly.
Phase 1: Pre-Experimental Validation
-
Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.
-
Hood Verification: Verify fume hood flow is between 80–100 fpm (face velocity).
-
Neutralizer Prep: Have a weak acid neutralizer (Citric Acid) and a spill kit (vermiculite) ready before opening the bottle.
Phase 2: The "Clean/Dirty" Hand Technique
To prevent cross-contamination of the lab space.
-
Don PPE: Lab coat -> Goggles -> Inner Gloves -> Outer Gloves.
-
Designation:
-
Dominant Hand (Dirty): Handles the chemical, spatulas, and inner reaction vessels.
-
Non-Dominant Hand (Clean): touches only the outer container surfaces, hood sash, and notebook.
-
-
Transfer: Weigh/dispense inside the hood. Never remove the open container from the hood plane.
Phase 3: Decontamination & Doffing [7]
-
Wipe Down: Wipe all exterior containers with a solvent-dampened tissue (Acetone/Ethanol) inside the hood before returning to storage.
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull). Discard as solid hazardous waste.
-
Inspection: Inspect inner gloves for discoloration. If clean, proceed to wash hands with inner gloves on, then remove.
Visualization: Safe Handling Workflow
Caption: Operational workflow for handling this compound, emphasizing the decision loop for spill events.
Disposal & Emergency Procedures
Disposal Protocol:
-
Segregation: Do NOT mix waste with acidic streams. Acidification of nitrile waste can generate HCN gas.
-
Labeling: Clearly tag waste as "Toxic - Organic - Basic".
-
Quenching (Small Scale): For trace residues in glassware, rinse with dilute bleach (Sodium Hypochlorite) to oxidize the amine/nitrile, followed by copious water. Perform this in the hood.
Emergency Response:
-
Skin Contact: Immediate flush (15 mins).[5][8][9] Do not use solvent to wash skin (increases absorption).
-
Eye Contact: Flush for 15 mins. Force eyelids open. Seek medical attention immediately (alkaline burn risk).[7]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12003881 (Benzonitrile derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemos.de [chemos.de]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
